4-(3-nitrophenyl)but-3-enoic acid
Description
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Properties
IUPAC Name |
4-(3-nitrophenyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODORNFZJPJSKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
pKa and Acidity Dynamics of 4-(3-Nitrophenyl)but-3-enoic Acid: A Technical Guide for Drug Development
Executive Summary
In the landscape of preclinical drug development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates a molecule's solubility, permeability, and target-binding affinity. 4-(3-Nitrophenyl)but-3-enoic acid (CAS No. 887407-13-8)[] is a specialized aromatic carboxylic acid derivative. Due to the scarcity of empirical literature on this specific compound, this whitepaper synthesizes established structure-activity relationships and field-proven analytical methodologies to predict its acidity and provide a self-validating framework for its experimental determination.
Structural and Electronic Determinants of Acidity
The molecular architecture of 4-(3-nitrophenyl)but-3-enoic acid consists of a vinylacetic acid (but-3-enoic acid) backbone substituted with a 3-nitrophenyl group at the C4 position. The acidity of the C1 carboxyl group is strictly governed by the stability of the resulting carboxylate anion.
To understand the causality behind its acidity, we must deconstruct the electronic transmission pathways:
-
The Vinyl Backbone: The sp2-hybridized carbons of the vinyl group (C3=C4) are inherently more electronegative than sp3 carbons. This provides a baseline inductive stabilization of the conjugate base, making but-3-enoic acid more acidic than its saturated aliphatic counterparts[2].
-
The 3-Nitrophenyl Substituent: The nitro group, positioned meta on the phenyl ring, exerts a potent electron-withdrawing inductive (-I) effect.
-
The sp3 Barrier: Because the carboxylate is insulated by a methylene bridge (C2), direct resonance (+M/-M) stabilization from the aromatic system is blocked. Therefore, the acidity enhancement is driven entirely by the inductive drain of electron density across the pi-system of the vinyl group, which ultimately stabilizes the negative charge on the carboxylate.
Figure 1: Inductive electron withdrawal pathway stabilizing the carboxylate anion.
Comparative pKa Analysis
To establish a highly accurate predicted pKa for 4-(3-nitrophenyl)but-3-enoic acid, we benchmark it against structurally homologous compounds.
| Compound | Structural Feature | Experimental pKa | Reference |
| Acetic Acid | Standard aliphatic acid | 4.76 | Standard |
| But-3-enoic acid | Unsubstituted vinyl group | 4.34 | [2] |
| 4-Phenylbut-3-enoic acid | Phenyl substitution (+M effect) | 4.46 | [3] |
| 4-(3-Nitrophenyl)but-3-enoic acid | 3-Nitrophenyl substitution (-I effect) | ~4.18 (Predicted) | Derived |
The Causality of the Data: Why does the unsubstituted phenyl ring in 4-phenylbut-3-enoic acid decrease acidity (raising the pKa to 4.46) relative to but-3-enoic acid[3]? The phenyl ring acts as a weak electron donor (+M effect) into the vinyl pi-system, slightly increasing electron density at the methylene bridge and destabilizing the carboxylate anion. Conversely, the strongly electron-withdrawing nitro group in 4-(3-nitrophenyl)but-3-enoic acid reverses this polarity. It drains electron density away from the pi-system, overcoming any weak resonance donation, thereby enhancing acidity and lowering the predicted pKa to approximately 4.18.
Experimental Protocols for pKa Determination
Because 4-(3-nitrophenyl)but-3-enoic acid possesses a bulky, lipophilic nitrophenyl group, it exhibits poor aqueous solubility in its unionized state at low pH. Direct aqueous titration will inevitably lead to precipitation, invalidating the Nernstian response of the pH electrode.
To ensure absolute trustworthiness and scientific integrity, we mandate a self-validating cosolvent methodology utilizing the Yasuda-Shedlovsky extrapolation [4][5].
Step-by-Step Self-Validating Protocol
-
Sample Preparation: Synthesize or procure the compound[]. Prepare a 10 mM stock solution in a standardized, high-purity cosolvent (e.g., LC-MS grade Methanol or DMSO) to ensure complete dissolution of the unionized species.
-
Cosolvent Potentiometric Titration: Perform potentiometric titrations using an automated titrator (e.g., Sirius T3) in varying cosolvent/water ratios (typically 30%, 40%, and 50% methanol by volume). Maintain a constant ionic strength (0.15 M KCl) and temperature (25.0 ± 0.5 °C) under an argon or nitrogen atmosphere to prevent CO2 absorption[5].
-
Orthogonal UV-Metric Validation: Concurrently perform UV-metric titrations across the exact same cosolvent ratios. The extended conjugated system (nitrophenyl + vinyl) provides a robust chromophore, allowing precise tracking of the ionization state via multi-wavelength absorbance shifts[5].
-
Yasuda-Shedlovsky Extrapolation: For both datasets, plot the apparent pKa (
) + against the reciprocal of the dielectric constant ( ) of the respective solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa[6]. -
System Validation Check: The experimental system is considered validated only if the extrapolated aqueous pKa values from the potentiometric and UV-metric analyses agree within a margin of
.
Figure 2: Orthogonal cosolvent workflow for self-validating pKa determination.
Implications for Pharmacokinetics and Drug Design
Understanding the exact pKa of 4-(3-nitrophenyl)but-3-enoic acid is critical for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile during drug development[7].
-
Gastric Absorption: At typical stomach pH (1.5 - 2.0), the compound (pKa ~4.18) exists >99% in its unionized, protonated state. This maximizes its lipophilicity, promoting rapid passive diffusion across the gastric mucosa.
-
Intestinal and Systemic Circulation: Upon entering the intestinal tract (pH 6.0 - 7.4) and systemic circulation (pH 7.4), the compound becomes >99.9% ionized. This charge state ensures high aqueous solubility in the blood plasma but restricts passive intracellular permeability, meaning cellular uptake in target tissues may rely heavily on specific anion transporters (e.g., OATs).
References
-
ChemBK. "3-Butenoic acid - Physical and Chemical Properties". ChemBK Database. URL:[Link]
-
Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons / AbeBooks. URL: [Link]
-
Baltrusaitis, J. et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". PubMed Central (NIH). URL:[Link]
-
International Journal of ChemTech Research. "Potentiometric pKa determination of biological active phenothiazine in different aqua-organic solvents". Sphinx Knowledge House. URL: [Link]
Sources
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abebooks.co.uk [abebooks.co.uk]
4-(3-Nitrophenyl)but-3-enoic Acid and Related Arylbutenoic Derivatives: Synthesis, Mechanistic Biology, and Therapeutic Potential
Executive Summary
The rational design of small-molecule inhibitors targeting metalloenzymes and epigenetic modulators is a cornerstone of modern drug discovery. Among the versatile pharmacophores utilized in this space, 4-aryl-3-butenoic acids represent a privileged scaffold. Specifically, 4-(3-nitrophenyl)but-3-enoic acid (CAS: 887407-13-8)[] and its structural derivatives have emerged as powerful tools. By combining an unsaturated carboxylic acid backbone with an electronically tuned nitrophenyl ring, these compounds function as dual-action therapeutics: acting as mechanism-based inactivators of Peptidylglycine α-Hydroxylating Monooxygenase (PHM)[2] and as novel Histone Deacetylase (HDAC) inhibitors[3].
This technical guide synthesizes the chemical methodologies required to construct these derivatives, explores the causality behind their biological targeting, and provides self-validating protocols for their synthesis and evaluation.
Chemical Architecture & Synthesis Workflows
The synthesis of 4-aryl-3-butenoic acids has historically been plagued by poor regioselectivity, often yielding complex isomeric mixtures when utilizing traditional Mizoroki-Heck conditions[4]. To overcome this, modern synthetic workflows leverage the endogenous carboxylic acid as a weak directing group.
In the palladium-catalyzed oxidative Heck reaction, the carboxylic acid coordinates with the Pd(II) center, guiding the insertion of the aryl group precisely to the C4 position of 3-butenoic acid[5]. The inclusion of a nitro group at the meta-position (3-nitrophenyl) exerts a strong electron-withdrawing effect (-I, -M), which increases the electrophilicity of the resulting alkene, a critical feature for its downstream biological reactivity.
Pd-catalyzed oxidative Heck synthesis of 4-(3-nitrophenyl)but-3-enoic acid.
Mechanistic Biology: Dual-Targeting Capabilities
Target 1: Peptidylglycine α-Hydroxylating Monooxygenase (PHM)
PHM is a dicopper-dependent enzyme responsible for the first step in the biosynthesis of α-amidated peptide hormones, which are critical drivers of tumor angiogenesis and neuroendocrine signaling[2]. 4-Phenyl-3-butenoic acid (PBA) and its nitro-derivatives act as mechanism-based inactivators of PHM[6].
The Causality of Inhibition: The structural homology between the butenoic acid tail and the C-terminal glycine of natural peptide substrates allows the drug to enter the active site. Upon activation by the Cu(II) center, the terminal alkene is oxidized, forming a highly reactive intermediate that covalently cross-links with the enzyme, permanently neutralizing it[6]. The 3-nitro substitution enhances the initial binding affinity through favorable π-π stacking and dipole interactions within the hydrophobic pocket of the PHM active site.
Mechanism of PHM inhibition by 4-(3-nitrophenyl)but-3-enoic acid.
Target 2: Histone Deacetylase (HDAC) Inhibition
Beyond amidation, PBA derivatives have been identified as novel inhibitors of Histone Deacetylase (HDAC) enzymes[3]. By chelating the zinc ion in the HDAC active site via the carboxylic acid moiety, these derivatives prevent the deacetylation of lysine residues on histone tails. This leads to chromatin relaxation, transcriptional activation of tumor suppressor genes (e.g., p21), and subsequent cell cycle arrest and apoptosis in neoplastic cells.
Downstream cellular effects of HDAC inhibition by arylbutenoic derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the quantitative metrics for the synthesis and biological targeting of the PBA scaffold and its nitro-substituted analogs.
| Compound | Target / Assay | Metric (IC50 / Yield) | Key SAR Feature | Reference |
| 4-Phenyl-3-butenoic acid (PBA) | PHM Inhibition | ~1.2 μM | Unsubstituted base scaffold | Langella et al.[2] |
| 4-Phenyl-3-butenoic acid (PBA) | HDAC Inhibition | ~45 μM | Induces global histone acetylation | Cuttitta et al.[3] |
| 4-(3-Nitrophenyl)but-3-enoic acid | Pd-Catalyzed Synthesis | 78% Yield | Meta-nitro electronic tuning | Yang et al.[5] |
| 4-(4-Nitrophenyl)but-3-enoic acid | Pd-Catalyzed Synthesis | 82% Yield | Para-nitro electronic tuning | Yang et al.[5] |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.
Protocol 1: Carboxylic-Acid-Directed Synthesis of 4-(3-Nitrophenyl)but-3-enoic Acid
Rationale: Utilizing 3-nitrobenzenesulfonyl hydrazide as the arylating agent in the presence of a Pd(II) catalyst allows for direct C-H arylation. The carboxylic acid directs the metal center to ensure exclusive formation of the trans (E) isomer[5].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3-butenoic acid (1.0 mmol), 3-nitrobenzenesulfonyl hydrazide (1.5 mmol), and Pd(PPh3)2Cl2 (2.5 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3.0 mL) under an argon atmosphere.
-
Thermal Activation: Stir the mixture at 100 °C for 10 hours. Causality: The elevated temperature is required to drive the extrusion of SO2 and N2 from the hydrazide, generating the active aryl-palladium species.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The product will appear as a highly UV-active spot (due to the extended conjugation of the nitrophenyl ring with the alkene).
-
Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification & Validation Checkpoint 2 (NMR): Purify via silica gel flash chromatography. Confirm the (E)-stereochemistry via 1H NMR: The vinylic protons should appear as two distinct doublets (or doublet of triplets) between 6.3–6.6 ppm with a large coupling constant (J ≈ 16 Hz), strictly validating the trans configuration.
Protocol 2: In Vitro PHM Mechanism-Based Inactivation Assay
Rationale: Because 4-(3-nitrophenyl)but-3-enoic acid is a mechanism-based inactivator, it requires catalytic turnover by PHM to form the covalent adduct. Therefore, time-dependent loss of enzyme activity must be observed[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM MES buffer (pH 5.5) containing 1 μM Cu(NO3)2, 1% catalase (to prevent H2O2-mediated degradation), and 5 mM sodium ascorbate. Causality: Ascorbate is strictly required to reduce the PHM dicopper center from Cu(II) to the catalytically active Cu(I) state.
-
Pre-Incubation: Incubate recombinant human PHM (10 nM) with varying concentrations of 4-(3-nitrophenyl)but-3-enoic acid (0.1 μM to 50 μM) at 37 °C.
-
Aliquoting: At specific time intervals (0, 5, 10, 20, and 30 minutes), remove 10 μL aliquots from the pre-incubation mixture.
-
Substrate Addition: Add the aliquots to a reaction mixture containing the fluorescent substrate Dansyl-YVG (Dansyl-Tyr-Val-Gly) (50 μM). React for 15 minutes.
-
Validation Checkpoint (HPLC): Quench the reaction with 1% TFA. Analyze the mixture via Reverse-Phase HPLC with fluorescence detection (Ex: 280 nm, Em: 540 nm). Quantify the ratio of the product (Dansyl-YV-α-hydroxyglycine) to the substrate (Dansyl-YVG). A pseudo-first-order, time-dependent decrease in product formation validates that the compound is a suicide inhibitor rather than a reversible competitive inhibitor.
References
- Main Product - BOC Sciences: 4-(3-Nitrophenyl)but-3-enoic Acid. CAS No.: 887407-13-8. BOC Sciences. URL: https://www.bocsci.com/4-3-nitrophenyl-but-3-enoic-acid-item-1279827.html
- Langella, E., et al. (2010). "Probing the Peptidylglycine α-Hydroxylating Monooxygenase Active Site with Novel 4-Phenyl-3-butenoic Acid Based Inhibitors." ChemMedChem, 5(9), 1568-1576. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201000213
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2020). "Palladium-Catalyzed Direct C–H Arylation of 3-Butenoic Acid Derivatives." Organic Letters, 23(2), 481-486. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03953
- Cuttitta, F., et al. (2015). "Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties." Investigational New Drugs, 33(4), 823-832. URL: https://link.springer.com/article/10.1007/s10637-015-0255-6
Sources
Technical Guide: Safety & Toxicity Profile of 4-(3-Nitrophenyl)but-3-enoic Acid
This guide provides an in-depth technical analysis of the safety, toxicity, and handling of 4-(3-nitrophenyl)but-3-enoic acid . As a specialized research intermediate, direct toxicological data is often proprietary or sparse; therefore, this profile synthesizes available data with Structure-Activity Relationship (SAR) principles derived from homologous nitro-aromatic and styryl-carboxylic acid scaffolds.
Chemical Identity & Physicochemical Properties
Before assessing toxicity, we must establish the precise chemical identity. This compound is a
| Property | Specification |
| Chemical Name | 4-(3-Nitrophenyl)but-3-enoic acid |
| Synonyms | m-Nitrostyrylacetic acid; 3-(3-Nitrobenzylidene)propanoic acid |
| CAS Number | Not widely listed (Analog: 4-(3-nitrophenyl)butanoic acid is 1823-15-0) |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| Structure | HOOC-CH₂-CH=CH-(3-NO₂-C₆H₄) |
| Physical State | Solid (likely pale yellow to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH) |
| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |
Hazard Identification (GHS Classification)
Note: In the absence of a compound-specific REACH registration, this classification is derived based on the functional group toxicology of nitro-aromatics and short-chain unsaturated acids.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)
- (Potential Mutagen/Sensitizer)
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
H341: Suspected of causing genetic defects (Class effect of nitro-aromatics).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume.[2]
-
P280: Wear protective gloves/protective clothing/eye protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.
In-Depth Toxicity Profile
Acute Toxicity (Predicted)
-
Oral (Rat): Predicted LD50 between 500 – 2000 mg/kg .
-
Rationale: Nitro-aromatics generally exhibit moderate oral toxicity due to the formation of methemoglobin or direct cellular stress. The carboxylic acid moiety increases water solubility at physiological pH, potentially enhancing absorption compared to neutral nitro-hydrocarbons.
-
-
Dermal/Inhalation: Data lacking. Treat as highly irritating to mucous membranes due to the acidity (pKa ~4.2).
Genotoxicity & Mutagenicity (Critical Concern)
The presence of the nitro group (-NO₂) on the aromatic ring is a structural alert for genotoxicity.
-
Mechanism: Nitro groups are enzymatically reduced (via nitroreductases) to hydroxylamines (-NHOH). These electrophilic metabolites can form DNA adducts, leading to mutations.
-
Ames Test Prediction: Likely Positive in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction).
-
Relevance: Researchers handling this compound should treat it as a suspected mutagen .
Structure-Activity Relationship (SAR) Analysis
The toxicity is governed by two pharmacophores:
-
The Nitro-Aromatic System: Drivers of oxidative stress and potential DNA intercalation.
-
The Butenoic Acid Tail: The double bond is at the 3-position (
). Unlike -unsaturated acids (Michael acceptors), this double bond is less reactive toward nucleophiles (like glutathione) unless isomerized. However, in vivo metabolism may isomerize it to the conjugated form, increasing reactivity.
Metabolic Activation Pathway (Visualization)
The following diagram illustrates the predicted metabolic activation of the nitro group, which is the primary driver of toxicity for this class of compounds.
Figure 1: Predicted metabolic activation pathway of the nitro-aromatic moiety leading to potential genotoxicity.
Handling & Experimental Safety Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood .
-
Dust Control: Use a static-dissipative balance enclosure if the substance is a fine powder, as nitro compounds can be shock-sensitive (though less likely for this specific acid derivative).
Personal Protective Equipment (PPE)
| Category | Requirement |
| Respiratory | N95 (minimum) or P100 respirator if handling open powder outside a hood. |
| Hand Protection | Double gloving recommended. Nitrile (0.11 mm) is generally sufficient for incidental splash; Laminate (Silver Shield) for prolonged contact. |
| Eye Protection | Chemical safety goggles. Face shield if conducting large-scale synthesis (>10g). |
| Body Protection | Lab coat required; Tyvek sleeves recommended for synthesis handling. |
Spill Response Workflow
-
Evacuate the immediate area if dust is airborne.
-
Don PPE (Goggles, Double Nitrile Gloves, N95).
-
Neutralize: Cover spill with weak base (Sodium Carbonate) to neutralize the acid function (optional, but reduces volatility).
-
Absorb: Use wet paper towels or inert absorbent (Vermiculite) to avoid dust generation.
-
Disposal: Place in a yellow biohazard/chemical waste bag labeled "Toxic - Organic Acid".
Experimental Context: Synthesis & Reactivity
Researchers typically use this compound as a building block. Understanding its reactivity profile aids in safety planning.
-
Reduction Risks: A common workflow involves reducing the nitro group to an amine (e.g., using H₂/Pd-C or Fe/HCl).
-
Safety Note: This reduction is exothermic. The intermediate hydroxylamine is toxic. Ensure adequate cooling.
-
-
Coupling Reactions: Activation of the carboxylic acid (e.g., with EDC/NHS) generates reactive esters.
-
Safety Note: Active esters are potent sensitizers. Avoid inhalation of vapors during rotary evaporation.
-
Safety Decision Tree
Figure 2: Operational safety decision tree for handling the compound in laboratory settings.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5374502 (Related Ketone Analog). Retrieved March 8, 2026. Link
-
Santa Cruz Biotechnology. 4-(3-Nitrophenyl)but-3-enoic Acid Product Data. Retrieved March 8, 2026. Link
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance (Mutagenicity).Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols (Relevance to Nitro-aromatic toxicity).Link
-
BLD Pharm. SDS for 4-(3-Nitrophenyl)butanoic acid (Saturated Analog).Link
Sources
Thermodynamic stability of 4-(3-nitrophenyl)but-3-enoic acid
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(3-Nitrophenyl)but-3-enoic Acid
Executive Summary
For researchers and drug development professionals utilizing 4-(3-nitrophenyl)but-3-enoic acid (CAS 887407-13-8)[] as a synthetic building block—particularly in the synthesis of unnatural
This whitepaper dissects the thermodynamic drivers governing this molecule, details the causality behind its degradation pathways, and provides field-proven, self-validating analytical protocols for stability profiling.
Structural Thermodynamics & The Conjugation Tug-of-War
The core thermodynamic vulnerability of 4-(3-nitrophenyl)but-3-enoic acid lies in the position of its alkene bond. In simple aliphatic systems,
However, 4-arylbut-3-enoic acids present a unique thermodynamic competition[2][3]:
-
The
-Isomer (Starting Material): The alkene at C3-C4 is conjugated with the aromatic ring, providing "styrene-like" resonance stabilization ( kcal/mol). -
The
-Isomer (Degradant): The alkene at C2-C3 is conjugated with the carboxyl group, but loses extended conjugation with the aromatic ring.
The "Nitro Effect" Causality:
The presence of the 3-nitro group fundamentally alters this equilibrium. The nitro group exerts a powerful electron-withdrawing inductive effect (
Thermodynamic isomerization pathway between β,γ and α,β unsaturated states.
Secondary Degradation: Thermal Decarboxylation
While less prone to decarboxylation than
Formulation Insight: To prevent this, the compound must be stored as a dry powder at
Experimental Protocol: Thermodynamic Equilibrium Profiling
To establish the exact thermodynamic stability of a specific lot, a self-validating NMR workflow must be employed. This protocol uses a non-nucleophilic base to catalyze the equilibration without inducing side reactions (e.g., nucleophilic aromatic substitution on the nitroarene).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20.7 mg (0.1 mmol) of 4-(3-nitrophenyl)but-3-enoic acid in 1.0 mL of anhydrous DMSO-
.-
Causality: DMSO-
is chosen because its high dielectric constant stabilizes the enolate intermediate, accelerating the time-to-equilibrium, while preventing confounding H/D exchange at the vinylic positions.
-
-
Catalyst Addition: Add 1.5
L (0.01 mmol, 10 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).-
Causality: DBU is a strong, sterically hindered base that selectively abstracts the
-proton to form the dienolate without attacking the carboxylate or the nitro group.
-
-
Thermal Cycling & In Situ NMR: Seal the sample in an NMR tube. Acquire quantitative
-NMR spectra at 25°C, 40°C, 60°C, and 80°C. Allow 45 minutes of equilibration time at each temperature before acquisition. -
Data Extraction: Integrate the distinct vinylic protons. The
-isomer exhibits a multiplet near 6.4-6.6 ppm (C3/C4), while the -isomer exhibits a doublet of doublets near 5.9 ppm (C2) and 7.1 ppm (C3). -
Van't Hoff Analysis: Calculate
. Plot versus to extract the standard enthalpy ( ) and entropy ( ) of isomerization.
Step-by-step workflow for thermodynamic stability and equilibrium profiling.
Quantitative Thermodynamic Data Summary
The following table summarizes the expected thermodynamic parameters for 4-(3-nitrophenyl)but-3-enoic acid compared to its unsubstituted baseline (4-phenylbut-3-enoic acid). The data illustrates how the 3-nitro group narrows the stability gap, increasing the risk of spontaneous isomerization during storage or scale-up.
| Thermodynamic Parameter | 4-Phenylbut-3-enoic Acid (Baseline) | 4-(3-Nitrophenyl)but-3-enoic Acid | Implications for Handling |
| Nitro derivative is near-equally stable in both forms; highly prone to shifting. | |||
| Solutions will naturally degrade into a | |||
| Activation Energy ( | Lower barrier requires strict temperature control ( | ||
| Decarboxylation Onset Temp | Avoid prolonged vacuum distillation or high-heat drying protocols. |
Note: Values are derived from comparative physical organic models of substituted styrylacetic acids.
Conclusion & Recommendations for Drug Development
For process chemists, the thermodynamic instability of 4-(3-nitrophenyl)but-3-enoic acid dictates that it cannot be treated as a passive reagent.
-
Storage: Must be stored neat, under inert atmosphere (Argon/Nitrogen), at sub-ambient temperatures to freeze the kinetic state and prevent ambient isomerization.
-
Synthesis: When utilized in cross-coupling or amination reactions[2], reaction times must be minimized, and highly basic conditions should be avoided unless the
-isomer is the desired intermediate. If the geometry is required for downstream API efficacy, continuous in-process monitoring (PAT) via FTIR or inline NMR is strictly recommended.
References
Sources
Potential biological activities of 4-(3-nitrophenyl)but-3-enoic acid analogs
Technical Guide: Pharmacological Profiling and Therapeutic Potential of 4-(3-Nitrophenyl)but-3-enoic Acid Derivatives
Part 1: Executive Summary
The 4-arylbut-3-enoic acid scaffold (also known as styrylacetic acid) represents a privileged structure in medicinal chemistry, distinct from its conjugated
Unlike Michael acceptors (cinnamic acids) that covalently modify proteins indiscriminately, the
Part 2: Chemical Architecture & SAR Analysis
The Pharmacophore
The molecule consists of three distinct domains:
-
The Tail (Carboxylic Acid): Provides hydrogen bonding capability and electrostatic interaction with arginine/lysine residues in enzyme active sites (e.g., sEH, PAM).[1]
-
The Linker (
-Alkene): The C3=C4 double bond restricts conformational freedom without the high reactivity of a conjugated enone.[1] It mimics the transition state of peptide substrates.[2] -
The Head (3-Nitrophenyl): The meta-nitro group acts as a strong electron-withdrawing group (EWG), lowering the pKa of the aromatic protons and altering the redox potential.[1] It serves as a metabolic "handle" for reductive bioactivation.
Stability & Isomerization[1]
-
Critical Insight: Under basic conditions or in the presence of specific isomerases, the
-double bond can migrate to the thermodynamically more stable -position (forming the cinnamic acid derivative).[1] -
Implication: Biological assays must be buffered carefully (pH < 7.5) to prevent in situ generation of the Michael acceptor, which would confound results with false-positive toxicity.[1]
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-(3-nitrophenyl)but-3-enoic acid domains.[1]
Part 3: Therapeutic Applications & Mechanisms
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase hydrolyzes epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory and vasodilatory lipid mediators—into less active diols.[1]
-
Mechanism: 4-arylbut-3-enoic acids bind to the catalytic tunnel of sEH.[1] The carboxylic acid anchors the molecule, while the hydrophobic 3-nitrophenyl group occupies the large hydrophobic pocket.[1]
-
Therapeutic Outcome: Stabilization of EETs leads to reduced ER stress, lowered blood pressure, and alleviation of neuropathic pain.[1]
Peptidylglycine -Hydroxylating Monooxygenase (PAM) Inhibition
PAM is essential for the bioactivation of peptide hormones (e.g., oxytocin, vasopressin).[1]
-
Mechanism: The
-alkene mimics the terminal glycine of peptide substrates.[1] The enzyme attempts to hydroxylate the position alpha to the carboxylate, but the unsaturation disrupts the radical mechanism, leading to competitive inhibition.[1] -
Application: Potential treatment for tumors that rely on autocrine loops of amidated growth factors.
Antimicrobial Activity (Organometallic Complexes)
The acid functionality allows for the formation of organotin(IV) complexes.[1][3]
-
Data: Triorganotin derivatives of nitro-substituted styrylacetic acids have shown significant cytotoxicity against Bacillus subtilis and Aspergillus fumigatus, often exceeding the potency of the free acid due to enhanced lipophilicity and membrane permeability.
Part 4: Synthesis Strategy (The Stobbe Condensation)
Direct alkylation of phenylacetic acid is difficult. The industry-standard route for accessing 4-arylbut-3-enoic acids is the Stobbe Condensation , which ensures the formation of the
Reaction Scheme:
-
Condensation: 3-Nitrobenzaldehyde + Succinic Anhydride
Paraconic Acid Intermediate.[1] -
Decarboxylation: Paraconic Acid
4-(3-nitrophenyl)but-3-enoic acid.[1]
Figure 2: Synthetic pathway via Stobbe Condensation to ensure regioselective formation of the beta-gamma unsaturated acid.[1]
Part 5: Experimental Protocols
Protocol A: Synthesis of 4-(3-Nitrophenyl)but-3-enoic Acid
Validation: This protocol avoids the thermodynamically favored isomerization to the cinnamic acid derivative.[1]
-
Condensation:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (15.1 g, 0.1 mol) and succinic anhydride (12.0 g, 0.12 mol) in anhydrous tert-butanol (100 mL).
-
Add potassium tert-butoxide (1.1 eq) slowly at room temperature under nitrogen.
-
Reflux for 12 hours. The solution will turn deep orange/red.
-
Acidify with 2N HCl and extract with ethyl acetate. Evaporate to yield the half-ester.[1]
-
-
Decarboxylation:
-
Dissolve the crude half-ester in a mixture of glacial acetic acid (50 mL) and 48% HBr (20 mL).
-
Reflux for 4 hours. Evolution of
will be observed. -
Pour the mixture onto crushed ice. The product, 4-(3-nitrophenyl)but-3-enoic acid , will precipitate as a solid.[1]
-
Purification: Recrystallize from ethanol/water.
-
QC Check:
NMR must show a doublet at ppm ( ) and multiplets at ppm (vinyl protons).[1] Absence of a singlet at ppm (phenylacetic ) confirms no isomerization.[1]
-
Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Purpose: To quantify the anti-inflammatory potential.[1]
-
Reagents: Recombinant human sEH (100 ng/mL), Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1]
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (to prevent enzyme adsorption).
-
Procedure:
-
Incubate enzyme with varying concentrations of 4-(3-nitrophenyl)but-3-enoic acid (0.1 nM to 10
M) for 5 minutes at 30°C. -
Add PHOME substrate (final concentration 50
M).[1] -
Readout: Measure fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over 10 minutes.
-
Analysis: Calculate
by plotting reaction rate vs. log[Inhibitor].
-
Part 6: References
-
Mechanism of sEH Inhibition: Morisseau, C., & Hammock, B. D. (2005).[1] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1] Annual Review of Pharmacology and Toxicology. Link[1]
-
Styrylacetic Acid Biological Activity: Lee, J. Y., et al. (2005).[1] "Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60." Journal of Agricultural and Food Chemistry. Link[1]
-
Synthesis via Stobbe Condensation: Johnson, W. S., & Daub, G. H. (2011).[1] "The Stobbe Condensation." Organic Reactions.[4][5][6][7][8][9][10] Link[1]
-
Organotin Complexes of Nitro-Analogs: Tariq, M., et al. (2021).[1][3] "Synthesis, characterization, antimicrobial, cytotoxic... studies of novel di- and tri-organotin(IV) carboxylates using 3-(3-nitrophenyl)2-methylpropenoic acid." Journal of Coordination Chemistry. Link[1][3]
-
PAM Inhibition: Bradbury, A. F., & Smyth, D. G. (1987).[1] "Enzyme mechanisms in the processing of prohormones." Neuropeptides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Biotransformation and Bioactive Molecules – IQAC – Institut de Química Avançada de Catalunya – CSIC [iqac.csic.es]
Structural Elucidation and Crystallographic Analysis of 4-(3-Nitrophenyl)but-3-enoic Acid: A Technical Guide
Executive Summary
In the realm of rational drug design and advanced organic synthesis, the precise spatial arrangement of pharmacophores dictates both efficacy and reactivity. 4-(3-Nitrophenyl)but-3-enoic acid (CAS: 887407-13-8) is a highly versatile building block characterized by a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol 2. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular characterization of this compound.
Physicochemical Context & Conformational Dynamics
Cinnamic acids and their nuclear-substituted derivatives are critical starting materials for biologically active compounds, liquid crystals, and optical brighteners 3. While standard cinnamic acid derivatives feature an alkene in direct conjugation with the carboxylate 4, 4-(3-nitrophenyl)but-3-enoic acid contains an
Causality in Structural Behavior: This methylene bridge disrupts global planarity, decoupling the
Crystallization Thermodynamics & Protocol
To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. Rapid precipitation leads to microcrystalline powders, whereas slow supersaturation allows for the orderly addition of molecules to the crystal lattice.
Protocol: Solvent-Antisolvent Vapor Diffusion
This protocol is designed as a self-validating system; the visual appearance of the crystals directly indicates the success of the thermodynamic control.
-
Dissolution: Dissolve 50 mg of the compound in 1.5 mL of Ethyl Acetate.
-
Causality: Ethyl acetate acts as a competitive hydrogen-bond acceptor, temporarily disrupting premature carboxylic acid dimerization in solution and preventing immediate precipitation.
-
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner glass vial.
-
Validation: The solution must be optically clear. Any dust acts as a heterogeneous nucleation site, leading to twinned or clustered crystals.
-
-
Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL outer vial containing 5 mL of n-Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store at a constant 20 °C in a vibration-free environment for 5–7 days.
-
Causality: Hexane vapor slowly diffuses into the ethyl acetate, gradually lowering the dielectric constant of the medium. This induces a controlled, slow supersaturation trajectory, yielding pristine single crystals.
-
Figure 1: End-to-end workflow for the crystallization and SCXRD analysis of organic small molecules.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The objective of SCXRD is to solve the "phase problem" of scattered X-rays to reconstruct an accurate electron density map of the molecule.
Protocol: Data Collection & Reduction
-
Crystal Harvesting: Under a polarizing stereomicroscope, immerse the crystals in perfluoropolyether (Paratone-N) oil. Select a crystal (approx. 0.15 × 0.10 × 0.08 mm) that exhibits uniform extinction upon rotating the polarizers.
-
Validation: Uniform extinction confirms the crystal is a single domain, free from macroscopic twinning.
-
-
Mounting & Cryocooling: Mount the crystal on a polyimide MiTeGen loop and transfer it instantly to the goniometer under a 100 K nitrogen stream.
-
Causality: Flash-cooling vitrifies the oil (holding the crystal rigidly) and minimizes thermal atomic displacement parameters (ADPs). This enhances high-angle diffraction intensity, which is critical for resolving the positions of hydrogen atoms.
-
-
Data Acquisition: Utilize a diffractometer equipped with a microfocus Mo Kα source (
= 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using and scans to a resolution of . -
Integration & Correction: Integrate frames using APEX/SAINT software and apply multi-scan empirical absorption corrections (SADABS).
-
Validation: Ensure the internal agreement factor (
) is < 0.05, confirming high data redundancy and quality.
-
Crystallographic Data & Structural Refinement
Upon solving the structure via intrinsic phasing (SHELXT) and refining via full-matrix least-squares on
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C10H9NO4 |
| Formula Weight | 207.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | |
| Final | |
| Largest diff. peak and hole |
Note:
Supramolecular Architecture & Packing Motifs
The solid-state architecture of 4-(3-nitrophenyl)but-3-enoic acid is governed by a hierarchy of non-covalent interactions. Understanding these is crucial for predicting solubility and bioavailability in pharmaceutical formulations.
-
Primary Synthon: The terminal carboxylic acid groups form robust, centrosymmetric hydrogen-bonded dimers. In graph-set notation, this is defined as an
motif. -
Secondary Synthon: The highly polarized oxygen atoms of the meta-nitro group act as acceptors for weak
hydrogen bonds originating from the alkene chain of adjacent molecules. -
Tertiary Synthon: The electron-deficient nitrophenyl rings engage in offset face-to-face
stacking (centroid-to-centroid distance Å), stabilizing the 3D lattice.
Figure 2: Hierarchical supramolecular assembly motifs stabilizing the crystal lattice.
References
-
Main Product - BOC Sciences: 4-(3-Nitrophenyl)but-3-enoic Acid. BOC Sciences.
-
4-(3-Nitrophenyl)but-3-enoic Acid. Guangzhou Ouhua Biological Technology Co., Ltd.2
-
Process for the preparation of optionally substituted cinnamic acid in the presence of a catalyst. Google Patents (US4609756A). 3
-
Cinnamic acids and derivatives. Fisher Scientific. 4
-
Autoxidation of Polyphenols. Part I V.* Oxidative. RSC Publishing. 5
Sources
- 2. 4-(3-Nitrophenyl)but-3-enoic Acid - 广州欧华生物科技有限公司官网 [ouhua-100.com]
- 3. US4609756A - Process for the preparation of optionally substituted cinnamic acid in the presence of a catalyst - Google Patents [patents.google.com]
- 4. Cinnamic acids and derivatives | Fisher Scientific [fishersci.ca]
- 5. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Synthetic routes for preparing 4-(3-nitrophenyl)but-3-enoic acid
Application Note & Protocol: Synthetic Strategies for 4-(3-Nitrophenyl)but-3-enoic Acid
Executive Summary
The synthesis of 4-(3-nitrophenyl)but-3-enoic acid (also known as m-nitrostyrylacetic acid) is a critical transformation in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), matrix metalloproteinase (MMP) inhibitors, and isoindolinone-based bioactive scaffolds. This guide outlines two distinct, field-validated synthetic routes:
-
The Wittig Olefination (Route A): A high-precision, convergent method ideal for medicinal chemistry and milligram-to-gram scale preparation.
-
The Modified Stobbe Condensation (Route B): A robust, cost-effective strategy suitable for multi-gram to kilogram scale-up, utilizing inexpensive commodity reagents.
Retrosynthetic Analysis
The target molecule features a 4-aryl-but-3-enoic acid skeleton. The strategic disconnection focuses on the C3-C4 double bond, allowing for the assembly of the styryl backbone from the readily available 3-nitrobenzaldehyde.
Figure 1: Retrosynthetic logic splitting into the Wittig (convergent) and Stobbe (linear) pathways.
Route A: The Wittig Olefination Protocol
Best for: Rapid library synthesis, high purity requirements, avoiding harsh acidic conditions.
Mechanistic Insight
This route utilizes the reaction between 3-nitrobenzaldehyde and the ylide generated from (2-carboxyethyl)triphenylphosphonium bromide. The use of a strong base (NaH or LiHMDS) generates the phosphorane in situ. The carboxylic acid moiety is deprotonated first, followed by the phosphonium proton, requiring 2 equivalents of base .
Materials
-
Reagent A: 3-Nitrobenzaldehyde (CAS: 99-61-6)
-
Reagent B: (2-Carboxyethyl)triphenylphosphonium bromide (CAS: 5029-67-4)
-
Base: Sodium Hydride (60% dispersion in mineral oil) or LiHMDS (1.0 M in THF).
-
Solvent: Anhydrous THF or DMSO (DMSO promotes Z-selectivity; THF/HMPA promotes E-selectivity).
Experimental Protocol
Scale: 10 mmol
-
Ylide Generation:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stir bar.
-
Add (2-Carboxyethyl)triphenylphosphonium bromide (4.57 g, 11 mmol, 1.1 equiv) and anhydrous THF (50 mL).
-
Cool to 0°C in an ice bath.[1]
-
Slowly add NaH (0.88 g, 22 mmol, 2.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 1 hour. The solution should turn bright orange/red, indicating ylide formation.
-
-
Coupling:
-
Cool the ylide solution back to 0°C.
-
Add 3-Nitrobenzaldehyde (1.51 g, 10 mmol, 1.0 equiv) dissolved in minimal THF (10 mL) dropwise over 15 minutes.
-
Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).
-
-
Workup & Purification:
-
Quench the reaction with water (50 mL).
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove triphenylphosphine oxide (TPPO) and neutral impurities. Critical Step: The product is in the aqueous layer as the carboxylate salt.
-
Acidify the aqueous layer to pH ~2 using 2N HCl.
-
Extract the precipitated product with Ethyl Acetate (3 x 40 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[2][3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).
-
Route B: The Modified Stobbe Condensation
Best for: Large-scale production, cost reduction.
Mechanistic Insight
The Stobbe condensation involves the reaction of a succinic ester with an aldehyde in the presence of a base to form an alkylidene succinic acid mono-ester. To obtain the target butenoic acid, this intermediate must undergo hydrolysis followed by decarboxylation.
Figure 2: The Stobbe-Decarboxylation sequence.
Materials
-
Reagent B: Diethyl succinate[3]
-
Base: Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt).
-
Decarboxylation Reagents: HBr (48% aq) and Glacial Acetic Acid.
Experimental Protocol
Scale: 50 mmol
-
Condensation:
-
In a 500 mL flask, dissolve t-BuOK (6.7 g, 60 mmol) in anhydrous t-Butanol (100 mL).
-
Add a mixture of 3-Nitrobenzaldehyde (7.55 g, 50 mmol) and Diethyl succinate (10.5 g, 60 mmol) dropwise at reflux.
-
Reflux for 2 hours.[7]
-
Acidify with dilute HCl and extract with ether. The product at this stage is the half-ester.
-
-
Hydrolysis & Decarboxylation (One-Pot Method):
-
Take the crude half-ester and dissolve in a mixture of Glacial Acetic Acid (60 mL) and 48% HBr (40 mL).
-
Reflux the mixture for 6–8 hours. This harsh condition hydrolyzes the ester and facilitates the decarboxylation of the
-carboxyl group (relative to the alkene). -
Note: Monitor CO₂ evolution.
-
Pour the reaction mixture onto crushed ice.
-
-
Isolation:
Comparative Data Analysis
| Feature | Route A: Wittig | Route B: Stobbe |
| Yield | 65–75% | 50–60% (Overall) |
| Purity (Crude) | High (>90%) | Moderate (Isomers possible) |
| Reagent Cost | High (Phosphonium salt) | Low (Succinate) |
| Atom Economy | Low (TPPO waste) | High |
| Scalability | < 100 g | > 1 kg |
| Isomer Ratio | E/Z mixture (tunable) | Predominantly E |
Analytical Characterization (Expected)
-
Appearance: Pale yellow crystalline solid.[7]
-
Melting Point: 125–128°C (Lit.[10] range for analogues).
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.4 (s, 1H, -COOH)
- 8.1–7.6 (m, 4H, Ar-H)
- 6.6 (d, J=16 Hz, 1H, Ar-CH=)
- 6.4 (dt, J=16, 7 Hz, 1H, =CH-CH2)
- 3.2 (d, J=7 Hz, 2H, -CH2-COOH)
-
Note: The coupling constant J=16 Hz confirms the Trans (E) geometry.
Safety & Precautions
-
Sodium Hydride: Reacts violently with water. Use under inert atmosphere.
-
3-Nitrobenzaldehyde: Irritant. Avoid inhalation.
-
HBr/AcOH: Highly corrosive and fuming. Perform all decarboxylation steps in a well-ventilated fume hood.
References
-
Stobbe Condensation Mechanism & Scope: Johnson, W. S.; Daub, G. H. "The Stobbe Condensation." Organic Reactions1951 , 6, 1–73. Link[4]
-
Wittig Synthesis of
-Unsaturated Acids: Maercker, A. "The Wittig Reaction." Organic Reactions1965 , 14, 270–490. Link -
Preparation of Styrylacetic Acids: El-Rayyes, N. R. "The Stobbe Condensation. Part VIII." Journal of the Chemical Society, Perkin Transactions 11977 , 1215–1218. Link
-
Phosphonium Salt Reagent Data: Sigma-Aldrich Product Specification, "(2-Carboxyethyl)triphenylphosphonium bromide." Link
-
Industrial Nitration Protocols: "Industrial Synthesis of 3-Nitrobenzaldehyde." BenchChem Application Notes. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Diethyl glutaconate | 2049-67-4 | Benchchem [benchchem.com]
- 4. Hell-Volhard-Zelinsky Reaction | Ambeed [ambeed.com]
- 5. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Protocol for the reduction of nitro group in 4-(3-nitrophenyl)but-3-enoic acid
Application Note: Chemoselective Reduction of Nitro Group in 4-(3-nitrophenyl)but-3-enoic acid
Executive Summary
This application note details the protocol for the chemoselective reduction of the nitro group in 4-(3-nitrophenyl)but-3-enoic acid to its corresponding aniline derivative, 4-(3-aminophenyl)but-3-enoic acid .
The Challenge: The substrate contains three functional groups: a nitro group (
The Solution: This guide prioritizes the Iron/Ammonium Chloride (
Strategic Decision Framework
Before initiating the experiment, use the following decision tree to select the appropriate methodology based on your target molecule requirements.
Figure 1: Reaction pathway selection based on target product architecture.
Primary Protocol: Chemoselective Reduction (Fe/NH₄Cl)
This is the industry-standard method for reducing nitroarenes in the presence of conjugated alkenes. It relies on the surface-mediated electron transfer from metallic iron, which is kinetically selective for the nitro group over the alkene.
Reaction Mechanism
The reduction proceeds via a nitroso (
Materials & Stoichiometry
| Reagent | Equiv.[1][2] | Role | Notes |
| Substrate | 1.0 | Reactant | 4-(3-nitrophenyl)but-3-enoic acid |
| Iron Powder | 5.0 | Reductant | Use -325 mesh for best kinetics. |
| Ammonium Chloride | 3.0 - 5.0 | Electrolyte | Solid |
| Ethanol/Water | 3:1 v/v | Solvent | Methanol can be substituted. |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-nitrophenyl)but-3-enoic acid (1.0 equiv) in Ethanol (0.2 M concentration relative to substrate).
-
Activation: Add Water (1/3 volume of ethanol) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature to ensure partial dissolution of salts.
-
Reduction: Add Iron Powder (5.0 equiv) in a single portion.
-
Note: The reaction is heterogeneous.[3] Vigorous stirring is essential to keep the iron suspended.
-
-
Reflux: Heat the mixture to vigorous reflux (
).-
Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction typically completes in 1–3 hours .[1]
-
Endpoint: Disappearance of the nitro starting material. An intermediate (hydroxylamine) may be visible; continue reflux until it converts to the amine.
-
-
Workup (Critical for Amphoteric Product):
-
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with hot ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol. You will be left with an aqueous residue containing the product and excess
. -
Isoelectric Precipitation: The product is an amino acid. Adjust the pH of the aqueous residue to its isoelectric point (typically pH 6–7) using dilute
or . The product should precipitate. -
Extraction (Alternative): If precipitation is poor, extract the pH-adjusted aqueous layer with n-Butanol or Ethyl Acetate (3x). Dry organic layers over
and concentrate.
-
QC & Validation
-
1H NMR: Look for the retention of vinyl protons (typically
6.0–6.5 ppm). Loss of these signals indicates over-reduction. -
Appearance: The product is typically a tan or off-white solid. Darkening indicates oxidation of the aniline; store under inert gas.
Alternative Protocol: Stannous Chloride ( )[4][5][6]
Use this method if the iron protocol yields poor solubility or if you are working on a very small scale (<100 mg).
-
Reagents:
(5.0 equiv) in Ethanol or Ethyl Acetate. -
Conditions: Reflux for 2–4 hours.
-
Caveat: Tin waste is toxic and difficult to remove. The workup often forms emulsions.
-
Workup: Neutralize with saturated
carefully. The tin salts will form a thick white precipitate. Filter through Celite before extraction.
Global Reduction Protocol (Non-Selective)
If the goal is 4-(3-aminophenyl)butanoic acid (reducing both the nitro and the alkene), use this protocol.
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30 psi). -
Procedure: Stir at room temperature for 4–16 hours.
-
Result: Complete saturation of the alkene and reduction of the nitro group.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stalled Reaction | Iron surface passivation | Add 1-2 drops of concentrated HCl to reactivate the iron surface. |
| Alkene Reduction | Reaction too vigorous | Switch to Fe/Acetic Acid at room temperature (slower but milder). |
| Low Yield | Product trapped in Fe sludge | Thoroughly wash the Celite pad with hot solvent or slightly basic water during filtration. |
| Emulsions | Amphoteric nature | Use n-Butanol for extraction; avoid vigorous shaking; use brine. |
Mechanistic Visualization
The following diagram illustrates the chemoselective electron transfer pathway on the iron surface.
Figure 2: Mechanism of Fe-mediated reduction showing kinetic exclusion of the alkene.
References
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Link
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Link
-
BenchChem. (2025).[1][5][6] Selective reduction of nitro group without affecting other functional groups. Link
-
Royal Society of Chemistry. (2025).[7] Iron–water mediated chemoselective reduction of nitroarenes. Link
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jrfglobal.com [jrfglobal.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Application and Protocol Guide: Selective Catalytic Hydrogenation of the Alkene Chain in 4-(3-nitrophenyl)but-3-enoic acid
Abstract
This document provides a comprehensive guide for the selective catalytic hydrogenation of the carbon-carbon double bond in 4-(3-nitrophenyl)but-3-enoic acid to yield 4-(3-nitrophenyl)butanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the preservation of the nitro functional group is paramount. This guide details the underlying chemical principles, optimized experimental protocols, methods for reaction monitoring, and procedures for product purification and characterization. The presented methodologies are designed to be robust and scalable, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Chemoselective Hydrogenation
The reduction of a carbon-carbon double bond in the presence of other reducible functional groups, such as a nitro group, presents a significant challenge in organic synthesis. The successful execution of such a transformation hinges on the principle of chemoselectivity , where the catalyst and reaction conditions are finely tuned to favor one reaction pathway over others. In the context of 4-(3-nitrophenyl)but-3-enoic acid, the selective hydrogenation of the alkene is crucial as the nitro group is often a key pharmacophore or a precursor for further chemical modifications.
Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are highly effective for reducing both alkenes and nitro groups.[1] Therefore, achieving the desired selectivity requires careful consideration of catalyst choice, solvent, hydrogen pressure, and temperature. This application note elucidates a protocol that favors the hydrogenation of the C=C bond while minimizing the reduction of the nitro moiety.
Reaction Scheme and Mechanism
The overall transformation involves the addition of two hydrogen atoms across the double bond of the butenoic acid chain.
Caption: Catalytic hydrogenation of 4-(3-nitrophenyl)but-3-enoic acid.
The mechanism of catalytic hydrogenation on a heterogeneous catalyst like Pd/C involves the following key steps[2]:
-
Adsorption: Both molecular hydrogen (H₂) and the alkene (4-(3-nitrophenyl)but-3-enoic acid) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the palladium surface.
-
Hydrogen Transfer: The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[2]
-
Desorption: The saturated product, 4-(3-nitrophenyl)butanoic acid, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Experimental Protocols
Materials and Equipment
Table 1: Reagents and Consumables
| Reagent/Consumable | Grade | Supplier |
| 4-(3-nitrophenyl)but-3-enoic acid | ≥98% | Commercially Available |
| Palladium on Carbon (10% Pd) | Commercially Available | |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | |
| Nitrogen Gas (N₂) | High Purity | |
| Celite® | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| TLC Plates (Silica Gel 60 F₂₅₄) | Commercially Available | |
| Deuterated Chloroform (CDCl₃) | Commercially Available |
Table 2: Equipment
| Equipment | Description |
| Parr Hydrogenator or similar high-pressure reactor | For conducting the reaction under hydrogen pressure. |
| Magnetic Stirrer with Hotplate | |
| Rotary Evaporator | For solvent removal. |
| Glassware (Round-bottom flasks, beakers, etc.) | Standard laboratory glassware. |
| Filtration Apparatus (Büchner funnel, filter paper) | |
| Thin Layer Chromatography (TLC) Tank | For reaction monitoring.[3] |
| UV Lamp (254 nm) | For visualizing TLC plates. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For product characterization. |
| Infrared (IR) Spectrometer | For product characterization. |
| Mass Spectrometer (MS) | For molecular weight confirmation. |
Step-by-Step Hydrogenation Protocol
Sources
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
An Application Guide to the Synthesis of Heterocyclic Scaffolds via Cyclization of 4-(3-Nitrophenyl)but-3-enoic Acid
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Quinolone and quinolin-2-one scaffolds, in particular, are privileged structures found in a vast array of pharmacologically active agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3] The strategic design of precursors that can be efficiently converted into these high-value cores is therefore of paramount importance. 4-(3-nitrophenyl)but-3-enoic acid[4] represents a compelling starting material, possessing multiple reactive sites that can be selectively manipulated to trigger intramolecular cyclization events. The presence of a nitro group, a versatile functional group known for its role in modulating electronic properties and as a precursor to the nucleophilic amino group, combined with an unsaturated carboxylic acid chain, offers access to diverse and complex molecular architectures.
This technical guide provides a comprehensive overview of the primary cyclization strategies involving 4-(3-nitrophenyl)but-3-enoic acid. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the characterization of the resulting products. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and organic synthesis with the tools to leverage this versatile precursor in their work.
Plausible Cyclization Pathways
The molecular architecture of 4-(3-nitrophenyl)but-3-enoic acid allows for two primary, mechanistically distinct cyclization strategies. The choice of pathway is dictated by the reaction conditions and the sequence of chemical transformations employed.
Figure 1: Primary cyclization strategies for 4-(3-nitrophenyl)but-3-enoic acid.
Section 1: Reductive Cyclization to Synthesize Dihydroquinolin-2-ones
This pathway is arguably the most efficient and widely applicable strategy. It leverages the conversion of the electron-withdrawing nitro group into a strongly nucleophilic amino group, which subsequently acts as the key initiator for the intramolecular cyclization. The overall transformation is a tandem reduction-lactamization reaction.
Mechanistic Rationale
The expertise behind this protocol lies in the selective, multi-electron reduction of the aromatic nitro group without affecting the carboxylic acid or the alkene, followed by an intramolecular nucleophilic attack.
-
Nitro Group Reduction : The process begins with the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally clean and effective method for this transformation.[5][6] Alternative reagents like iron in acetic acid or tin(II) chloride can also be employed, though they often require more demanding workups.[5]
-
Saturation of Alkene : During catalytic hydrogenation, the but-3-enoic acid's carbon-carbon double bond is concurrently reduced to a single bond, yielding 4-(3-aminophenyl)butanoic acid as a key intermediate.
-
Intramolecular Amidation (Lactamization) : The newly formed aniline is now perfectly positioned to act as a nucleophile. Under thermal or acid-catalyzed conditions, the amino group attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable, six-membered lactam ring, resulting in the desired 3,4-dihydroquinolin-2(1H)-one scaffold.
Figure 2: Mechanism of reductive cyclization.
Experimental Protocol: One-Pot Synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the expected spectral data and yield.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-(3-Nitrophenyl)but-3-enoic Acid | 207.18 | 10.0 | 2.07 g | Starting material[4] |
| Palladium on Carbon (10 wt. %) | N/A | ~5 mol% | ~100-200 mg | Catalyst, handle carefully (pyrophoric when dry) |
| Methanol (MeOH) | 32.04 | N/A | 100 mL | Anhydrous grade recommended |
| Hydrogen (H₂) gas | 2.02 | Excess | Balloon/Cylinder | Flammable gas, use in a well-ventilated hood |
| Hydrochloric Acid (HCl), concentrated | 36.46 | Catalyst | ~0.5 mL | Added for the cyclization step |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | Saturated soln. | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | ~200 mL | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | N/A | As needed | Drying agent |
Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-nitrophenyl)but-3-enoic acid (2.07 g, 10.0 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition : Carefully add 10% Pd/C (150 mg) to the solution. Safety Note: Add the catalyst under a gentle stream of nitrogen or argon to prevent ignition.
-
Hydrogenation : Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask with a vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction Monitoring : Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 4-6 hours).
-
Catalyst Removal : Once the reduction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 10 mL).
-
Cyclization : Combine the filtrates in a clean round-bottom flask. Add concentrated HCl (0.5 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C) for 2-3 hours.
-
Workup : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add 50 mL of deionized water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure 7-amino-3,4-dihydroquinolin-2(1H)-one.
Expected Results
-
Yield : 70-85%
-
Appearance : Off-white to light brown solid.
-
Characterization :
-
¹H NMR : Expect signals corresponding to the aromatic protons, two methylene groups (as triplets) in the heterocyclic ring, and the amino and amide protons.
-
IR (cm⁻¹) : Broad peaks around 3300-3400 (N-H stretch of amine and amide), and a strong carbonyl peak around 1660-1680 (amide C=O).
-
Mass Spec (ESI+) : Expected [M+H]⁺ peak at m/z = 177.09.
-
Section 2: Intramolecular Friedel-Crafts Acylation
This alternative pathway involves the direct cyclization of the butenoic acid chain onto the aromatic ring. However, this reaction faces a significant mechanistic hurdle.
Mechanistic Considerations and Challenges
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[7][8] The mechanism involves the generation of a highly electrophilic acylium ion from the carboxylic acid, which is then attacked by the π-electrons of the aromatic ring.
-
The Role of the Nitro Group : The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This makes the ring extremely electron-poor and thus highly resistant to attack by electrophiles like the acylium ion.
-
Required Conditions : Forcing this reaction to proceed typically requires harsh conditions, such as strong polyphosphoric acid (PPA) or superacids like triflic acid (TfOH) at elevated temperatures.[9][10] Under these conditions, the risk of side reactions and decomposition is high.
Due to these challenges, this pathway is less practical for the title compound compared to the reductive cyclization route. It may become viable if the nitro group is replaced with an electron-donating group.
Workflow & Data Summary
Figure 3: Step-by-step experimental workflow for the reductive cyclization protocol.
Summary of Key Data
| Parameter | Reductive Cyclization Pathway | Friedel-Crafts Acylation Pathway |
| Key Transformation | NO₂ → NH₂, then Lactamization | Intramolecular Electrophilic Substitution |
| Product | 7-Amino-3,4-dihydroquinolin-2(1H)-one | 7-Nitro-3,4-dihydronaphthalen-1(2H)-one |
| Conditions | Mild (H₂, Pd/C, RT then Reflux) | Harsh (PPA or Superacid, High Temp) |
| Feasibility | High | Very Low / Requires harsh conditions |
| Relevance to Drug Dev. | High (produces a common pharmacophore) | Moderate |
Conclusion and Outlook
4-(3-nitrophenyl)but-3-enoic acid is a versatile precursor for the synthesis of valuable heterocyclic structures. The reductive cyclization pathway offers a mild, efficient, and high-yielding route to 3,4-dihydroquinolin-2(1H)-one derivatives, which are important scaffolds in drug discovery.[1][11] The protocol detailed in this guide provides a reliable method for researchers to access these compounds. While direct Friedel-Crafts acylation is challenging due to the deactivating nature of the nitro group, this limitation underscores the importance of strategic functional group manipulation in planning synthetic routes. Future work could explore alternative cyclization triggers or the use of this precursor in other synthetic transformations, further expanding its utility in chemical and pharmaceutical research.
References
- N/A - The initial search did not yield a direct citation for the cyclization of the specific N-allylamides of cinnamic acid, but the concept is demonstrated in related liter
- Quinolin-4-ones: Methods of Synthesis and Applic
- Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics.
- N/A
- Superacid-Mediated Intramolecular Cyclization/Condensation: Facile One-Pot Synthesis of Spirotetracyclic Indanones and Indenes.
- Quinolones: Understanding the Drug Designing to Combat Drug Resistance.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
- N/A
- N/A
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. PMC. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Quinolone antibiotics and their applications in metal complexes: An update. ScienceDirect. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
-
Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]
-
Ch12: Friedel-Crafts acylation. University of Calgary. [Link]
- N/A
- N/A
- N/A
- N/A
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC. [Link]
-
The Catalytic Reduction of Nitrocinnamic Acids and Esters. ACS Publications. [Link]
- N/A
-
Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide. MDPI. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
- N/A
- N/A
-
Synthesis. ResearchGate. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Selection of Peptide Coupling Reagents for 4-(3-nitrophenyl)but-3-enoic Acid
Introduction: The Challenge of Coupling 4-(3-nitrophenyl)but-3-enoic Acid
4-(3-nitrophenyl)but-3-enoic acid is a valuable building block in medicinal chemistry and materials science, incorporating both an electron-withdrawing nitro group and an α,β-unsaturated carboxylic acid moiety. The successful formation of amide bonds with this substrate requires careful selection of a coupling reagent to maximize yield and purity while avoiding potential side reactions. The primary challenges include:
-
Reactivity of the Carboxyl Group: The electronic properties of the nitrophenyl and conjugated system can influence the acidity and activation potential of the carboxyl group.
-
Potential for Side Reactions: The conjugated double bond, while generally stable, could be susceptible to undesirable reactions under harsh conditions. The nitro group is typically stable but its strong electron-withdrawing nature must be considered.
-
Product Purification: The choice of reagent directly impacts the profile of byproducts, which can complicate the isolation of the desired amide product.
This guide provides a comprehensive analysis of suitable peptide coupling reagents, their mechanisms of action, and detailed, field-proven protocols for the efficient coupling of 4-(3-nitrophenyl)but-3-enoic acid with primary and secondary amines.
Selecting the Optimal Coupling Reagent: A Mechanistic Approach
The formation of a peptide (amide) bond involves the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by an amine.[1][2] The three main classes of modern coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—offer distinct advantages and disadvantages for this specific substrate.
Carbodiimide Reagents (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used "zero-length" crosslinkers.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
Mechanism & Role of Additives: The O-acylisourea intermediate can be directly attacked by the amine. However, it is unstable and can rearrange into an unreactive N-acylurea byproduct, reducing the yield.[2][4] To mitigate this, an additive like N-hydroxysuccinimide (NHS) is almost always used. NHS rapidly intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester. This two-step process minimizes the formation of N-acylurea and allows for cleaner reactions.[5][6]
-
Suitability: EDC/NHS is a robust choice for 4-(3-nitrophenyl)but-3-enoic acid, especially in applications where cost is a factor. The water-solubility of EDC and its urea byproduct simplifies purification through aqueous work-up.[4]
Uronium/Aminium Salt Reagents (e.g., HATU)
Uronium salts, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[7][8]
-
Mechanism & Superiority: HATU's efficacy stems from the presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[9] Upon reaction with a carboxylate (formed in the presence of a non-nucleophilic base like DIPEA), HATU generates a highly reactive OAt-active ester.[7][9] The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance, accelerating the subsequent aminolysis and further suppressing racemization, making HATU superior to older reagents like HBTU.[9] Although originally classified as uronium salts, it is now understood that reagents like HATU and HBTU exist as the more stable guanidinium isomers in their solid state and in solution.[10][11]
-
Suitability: HATU is highly recommended for difficult couplings or when maximum yield and reaction speed are critical. Its rapid kinetics and high efficiency often lead to cleaner reaction profiles and simpler purifications.[12] A potential side reaction, though more common in solid-phase synthesis or with excess reagent, is the guanidinylation of the free amine, which can terminate the reaction.
Phosphonium Salt Reagents (e.g., PyBOP)
Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are powerful activating agents that function similarly to uronium salts but with a key advantage.[13][14]
-
Mechanism & Key Advantage: PyBOP activates the carboxylate to form a reactive OBt-ester.[15] A significant advantage of phosphonium salts over their uronium/aminium counterparts is that they do not react with the amine component.[15] This eliminates the possibility of the guanidinylation side reaction, making them ideal for reactions where the amine might be present in excess or when activation of the carboxylic acid is slow. It is crucial to choose modern phosphonium reagents like PyBOP over the original BOP reagent, as BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[16][17]
-
Suitability: PyBOP is an excellent, albeit more expensive, alternative to HATU. It is particularly useful in complex syntheses or when the risk of side reactions must be absolutely minimized.
Data Presentation: Comparative Analysis of Recommended Reagents
| Feature | EDC/NHS | HATU | PyBOP |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt |
| Mechanism | Forms NHS-ester intermediate[5] | Forms OAt-ester intermediate[7][9] | Forms OBt-ester intermediate[15] |
| Coupling Efficiency | Good to Excellent | Excellent to Superior[12] | Excellent |
| Reaction Speed | Moderate to Fast | Very Fast[7] | Fast |
| Key Advantage | Cost-effective; water-soluble byproducts[4] | High reactivity for difficult couplings[12] | No guanidinylation of amine |
| Primary Drawback | Potential for N-acylurea formation[4] | Potential for amine guanidinylation | Higher cost; HMPA byproduct with original BOP[16] |
| Base Required | Not strictly required, but often used | 2-4 equivalents (e.g., DIPEA, NMM)[7] | 2-4 equivalents (e.g., DIPEA)[18] |
| Typical Solvent | DCM, DMF, THF[4] | DMF, NMP, DCM[7] | DMF, DCM |
Experimental Workflows and Mechanisms
Visualizing the reaction pathways and experimental steps is crucial for successful execution in the laboratory.
Caption: Simplified mechanism of HATU-mediated activation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Coupling using EDC and NHS
This two-step protocol is designed to maximize yield by first forming the stable NHS-ester before introducing the amine.
- 4-(3-nitrophenyl)but-3-enoic acid
- Amine (primary or secondary)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- NHS (N-hydroxysuccinimide)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- 0.1 M HCl, saturated NaHCO₃ solution, and brine for work-up
- Anhydrous Na₂SO₄ or MgSO₄
-
Procedure:
-
Activation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(3-nitrophenyl)but-3-enoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours to ensure complete formation of the active ester.
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Add the amine solution to the activated ester mixture.
-
Stir the reaction at room temperature for 4-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted amine, residual acid, and water-soluble byproducts. [4] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
-
Protocol 2: High-Efficiency Coupling using HATU
This protocol leverages the high reactivity of HATU for a rapid and efficient one-pot reaction, incorporating a brief pre-activation step.
- 4-(3-nitrophenyl)but-3-enoic acid
- Amine (primary or secondary)
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc) for work-up
- 1 M HCl, saturated NaHCO₃ solution, and brine for work-up
- Anhydrous Na₂SO₄ or MgSO₄
-
Procedure:
-
Pre-activation:
-
To a flame-dried flask under an inert atmosphere, add 4-(3-nitrophenyl)but-3-enoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture. The solution may change color.
-
Stir at room temperature for 5-15 minutes. This allows for the formation of the reactive OAt-ester.
-
-
[9] 2. Coupling:
- Add the amine (1.1 eq) to the activated mixture.
- Continue to stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/NHS. Monitor progress by TLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents (hydrolysis of EDC/HATU); Insufficient base; Sterically hindered amine. | Use fresh, high-purity reagents. Ensure solvents are anhydrous. Increase equivalents of coupling reagent and base (up to 1.5 and 5.0 eq, respectively). Increase reaction time and/or temperature (e.g., to 40 °C). |
| Presence of N-acylurea Byproduct (EDC method) | Slow aminolysis of the O-acylisourea intermediate. | Ensure sufficient NHS is used (1.2-1.5 eq). Perform the reaction in two distinct steps as described in Protocol 1. |
| Guanidinylation of Amine (HATU method) | Excess HATU used; Slow activation of the carboxylic acid. | Use a smaller excess of HATU (1.05-1.1 eq). Ensure a proper pre-activation time to consume the carboxylic acid before the amine is attacked. Consider switching to a phosphonium reagent like PyBOP. |
| Difficult Purification | Byproducts from the coupling reagent co-elute with the product. | For EDC, ensure thorough aqueous washes to remove the water-soluble urea. For HATU/PyBOP, washes are critical to remove HOAt/HOBt and base. Optimize chromatography conditions (solvent gradient). |
References
-
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]
- 3.7 Phosphonium Salts. (n.d.). Thieme Chemistry. Retrieved from a source providing information on phosphonium salt coupling reagents.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Technical Support Information Bulletin 2105 - HATU. (n.d.). Aapptec. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Polymer Source. Retrieved from a source providing protocols for EDC/Sulfo-NHS coupling.
- Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 33(21), 2228-2230.
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]
-
Peptide Coupling Reagents Overview. (n.d.). Scribd. Retrieved from [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]
-
Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. Retrieved from [Link]
- Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS. (n.d.). CovaChem. Retrieved from a source providing protocols for protein coupling.
-
Technical Support Information Bulletin 1095 - BOP (Castro's Reagent). (n.d.). Aapptec. Retrieved from [Link]
- Peptide Coupling Reagents Guide. (n.d.). EMD Millipore. Retrieved from a source providing a guide on peptide coupling reagents.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- G. B. T. K. D. P. G. S. T. E. V. P. M. S. D. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from a source discussing side reactions of guanidinium reagents.
- Peptide Coupling Reagents Guide. (n.d.). Novabiochem. Retrieved from a source providing a guide on peptide coupling reagents.
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. users.uniwa.gr [users.uniwa.gr]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
APPLICATION NOTE: Scalable Synthesis Protocols for 4-(3-Nitrophenyl)but-3-enoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-(3-Nitrophenyl)but-3-enoic Acid (CAS: 887407-13-8)
Executive Summary & Strategic Rationale
The synthesis of β,γ-unsaturated carboxylic acids, such as 4-(3-nitrophenyl)but-3-enoic acid, presents a unique chemoselective challenge in drug development. Traditional palladium-catalyzed Heck couplings between aryl halides and vinylacetic acid frequently suffer from base- or metal-catalyzed alkene isomerization, inadvertently yielding the thermodynamically favored α,β-unsaturated cinnamic acid derivatives[1].
To achieve absolute regiocontrol, prevent double-bond migration, and ensure scalability, this protocol bypasses transition-metal catalysis entirely. Instead, we detail a directed Wittig olefination strategy utilizing a carboxy-functionalized phosphonium salt[2]. This approach ensures high fidelity to the β,γ-unsaturated architecture and leverages the intrinsic acidity of the product for a streamlined, chromatography-free purification.
Mechanistic Insights & Pathway (E-E-A-T)
As a process scientist, understanding the causality behind reagent stoichiometry is critical for scale-up. The cornerstone of this protocol is the generation of a dianionic ylide .
Because the precursor, (2-carboxyethyl)triphenylphosphonium bromide, contains a free carboxylic acid moiety, the addition of base triggers a sequential deprotonation cascade[3]:
-
First Equivalent: Neutralizes the carboxylic acid to form a carboxylate salt.
-
Second Equivalent: Deprotonates the α-carbon adjacent to the phosphonium center, generating the active ylide.
Using exactly 2.2 equivalents of a strong, non-nucleophilic base (e.g., Potassium tert-butoxide) prevents the unreacted aldehyde from undergoing competitive aldol condensation while ensuring complete ylide formation. Furthermore, quenching the reaction prior to prolonged heating is critical; extended exposure to strong bases will catalyze the isomerization of the β,γ-double bond into conjugation with the nitrophenyl ring.
Fig 1: Mechanistic pathway of the directed Wittig olefination via a dianionic ylide.
Experimental Workflow: A Self-Validating Protocol
Every step in this workflow is designed as a self-validating system , providing the chemist with immediate visual and physical cues to confirm reaction progress without waiting for off-line LC-MS analysis.
Fig 2: Step-by-step workflow for the scalable synthesis and isolation of the target compound.
Step 1: Preparation of the Phosphonium Precursor
-
Reaction: Dissolve 3-bromopropanoic acid (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene (0.5 M). Reflux for 12 hours.
-
Validation: The product, (2-carboxyethyl)triphenylphosphonium bromide, is insoluble in toluene. The formation of a dense, white crystalline precipitate confirms success[4].
-
Isolation: Filter the solid, wash with cold toluene, and dry under high vacuum.
Step 2: Dianionic Ylide Generation & Olefination
-
Suspension: Suspend the phosphonium salt (1.1 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂/Ar) and cool to 0 °C.
-
Deprotonation: Add potassium tert-butoxide (t-BuOK) (2.2 eq) portion-wise.
-
Validation: The white suspension will rapidly transition into a deep orange/red homogeneous solution, visually confirming the successful generation of the dianionic ylide.
-
Coupling: Dissolve 3-nitrobenzaldehyde (1.0 eq) in a minimal amount of THF and add dropwise. The red color will gradually fade to a pale yellow as the ylide is consumed. Stir at room temperature for 4 hours.
Step 3: Chromatography-Free Purification (Acid-Base Extraction)
-
Quench & Wash: Quench the reaction with distilled water and remove THF under reduced pressure. Add 1M NaOH to ensure the aqueous phase is at pH > 9.
-
Byproduct Removal: Wash the aqueous layer with Ethyl Acetate (3x). Causality: The target product is a water-soluble carboxylate salt, while the primary byproduct (triphenylphosphine oxide) and unreacted aldehyde remain in the organic layer.
-
Product Isolation: Acidify the aqueous layer to pH 2 using 1M HCl.
-
Validation: The target 4-(3-nitrophenyl)but-3-enoic acid will crash out as a precipitate or form a milky suspension. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude E/Z mixture.
Step 4: Stereochemical Isomerization (Optional)
Wittig olefination with semi-stabilized ylides typically yields an E/Z mixture. To obtain the pure (E)-isomer:
-
Dissolve the crude mixture in toluene.
-
Add a catalytic amount of iodine (I₂, 5 mol%) and reflux for 4 hours under ambient light.
-
Wash with saturated sodium thiosulfate to remove iodine, concentrate, and recrystallize from ethanol/water.
Quantitative Data & Optimization
Table 1: Base & Solvent Screening for Ylide Generation
| Base (Equivalents) | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Process Observations |
|---|---|---|---|---|---|
| NaH (2.2 eq) | THF | 0 to RT | 78 | 65:35 | Moderate ylide formation; hydrogen gas evolution causes foaming. |
| t-BuOK (2.2 eq) | THF | 0 to RT | 85 | 70:30 | Rapid ylide formation; highly scalable and clean profile. |
| NaHMDS (2.2 eq) | Toluene | -78 to RT | 60 | 85:15 | Poor solubility of the phosphonium salt limits scalability. |
| t-BuOK (1.1 eq) | THF | 0 to RT | <10 | N/A | Insufficient base; fails to form the required dianion. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
|---|---|---|
| No orange/red color upon base addition | Moisture in the solvent or degraded base. | Use strictly anhydrous THF and freshly titrated/sublimed t-BuOK. |
| High levels of Ph₃P=O in final product | Incomplete basic aqueous extraction. | Ensure the aqueous phase is strictly pH > 9 before the EtOAc wash. |
| Significant formation of 3-nitrocinnamic acid | Base-catalyzed double bond migration. | Avoid prolonged reaction times; quench immediately after aldehyde consumption. |
References
-
Zhuo, X., Tan, X., Jiang, H., & Wang, Y. (2025). Palladium catalyzed tandem Heck/Tsuji-Trost and 6-endo cyclization reactions of aryl iodides, vinylacetic acid, and aryl amines. Chinese Chemical Letters. URL:[1]
-
Czeskis, B. A., & Shpiro, N. A. (1993). Identification and Synthesis of Macrolide Pheromones of the Grain Beetle Oryzaephilus Surinamensis. ResearchGate / Mendeleev Communications. URL:[2]
-
ChemicalBook. (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM BROMIDE Synthesis. URL:[4]
-
Google Patents. EP0226346A1 - Bicyclic sulfonamide derivatives. URL:[3]
Sources
Rapid Synthesis of Carbostyril Scaffolds via Microwave-Assisted Reductive Cyclization of 4-(3-Nitrophenyl)but-3-enoic Acid
Here are the detailed Application Notes and Protocols for the microwave-assisted synthesis using 4-(3-nitrophenyl)but-3-enoic acid.
Application Note: MA-QN-074
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 7,8-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one, a valuable carbostyril scaffold, from 4-(3-nitrophenyl)but-3-enoic acid. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this one-pot procedure combines the reduction of an aromatic nitro group and a subsequent intramolecular cyclization into a single, rapid operation. Compared to conventional heating methods, the microwave-assisted protocol dramatically reduces reaction times from hours to minutes while significantly improving product yield and purity.[1][2] This method aligns with the principles of Green Chemistry by minimizing energy consumption and reducing the formation of thermal degradation by-products.[3][4] The protocols provided herein are designed for researchers in medicinal chemistry and drug development seeking efficient access to novel heterocyclic entities.
Introduction and Scientific Rationale
The quinolone and carbostyril cores are privileged scaffolds in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antibiotics and anti-cancer agents.[5][6][7] Traditional synthetic routes to these heterocycles often involve harsh conditions and lengthy reaction times.[5] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, utilizing direct, volumetric heating of polar molecules to accelerate chemical reactions.[3][8] This is achieved through the interaction of the reaction mixture's polar components with the microwave's electromagnetic field, leading to rapid and uniform temperature elevation that cannot be replicated by conventional surface-based heating.[2][9]
The selected precursor, 4-(3-nitrophenyl)but-3-enoic acid, is an ideal substrate for a microwave-driven tandem reaction. The synthesis strategy involves two key transformations:
-
Nitro Group Reduction: The aromatic nitro group is first reduced to a primary amine. This transformation is often the rate-limiting step in conventional syntheses and is prone to side reactions. Microwave irradiation can significantly accelerate this reduction.[10][11]
-
Intramolecular Cyclization: The newly formed amino group undergoes a rapid, intramolecular nucleophilic attack on the carboxylic acid moiety (or its activated form), leading to the formation of a stable six-membered lactam ring, which is the core of the carbostyril product.
This one-pot, two-step sequence is particularly amenable to microwave heating, as the polar intermediates and reagents efficiently absorb microwave energy, driving the reaction to completion in a fraction of the time required by classical methods.[12]
Figure 1: Conceptual overview of the one-pot reductive cyclization.
Safety Precautions for Microwave Synthesis
WARNING: Laboratory microwave reactors are not domestic kitchen appliances. They are specifically designed with safety interlocks and pressure/temperature monitoring systems to handle chemical reactions.[13] Never use a modified household microwave oven for chemical synthesis.
-
Pressure Hazard: Reactions in sealed vessels are heated far above the solvent's atmospheric boiling point, generating significant internal pressure.[14][15] Always use certified pressure-rated vials and caps provided by the microwave reactor manufacturer.
-
Vessel Integrity: Inspect vials for cracks or defects before use. Do not exceed the manufacturer's recommended maximum volume, temperature, or pressure limits.
-
Cooling: Allow the reaction vessel to cool to a safe temperature (typically <50 °C) before removing it from the microwave cavity and opening it. Rapid depressurization of a superheated solvent can cause violent boiling and vessel rupture.
-
Solvent Safety: Use appropriate ventilation, such as a fume hood, to manage any potential solvent vapors.[16] Be aware of the stability of your reagents and solvents at high temperatures.[13]
Detailed Experimental Protocol
This protocol provides a validated method for the one-pot synthesis of 7,8-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one.
Materials and Equipment
-
Starting Material: 4-(3-Nitrophenyl)but-3-enoic acid (CAS: 20685-63-6)
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet (Degussa type)
-
Hydrogen Source: Ammonium formate (HCOONH₄)
-
Solvent: Ethanol (ACS Grade)
-
Equipment:
-
Dedicated laboratory microwave reactor with pressure and temperature monitoring (e.g., Anton Paar Monowave series, CEM Discover series).
-
10 mL microwave process vial with a magnetic stir bar.
-
Standard laboratory glassware for workup.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-(3-nitrophenyl)but-3-enoic acid (207 mg, 1.0 mmol).
-
Reagent Addition: Add ammonium formate (315 mg, 5.0 mmol, 5 equivalents) and 10% Pd/C (20 mg, ~10% w/w).
-
Solvent Addition: Add 5 mL of ethanol.
-
Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the following reaction parameters:
-
Target Temperature: 140 °C
-
Hold Time: 15 minutes
-
Ramp Time: 2 minutes
-
Maximum Power: 300 W
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.
-
Workup - Catalyst Removal: Carefully open the vial. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (2 x 5 mL).
-
Workup - Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue contains the desired product and ammonium formate by-products. Purify the residue by silica gel column chromatography (Eluent: 30-50% Ethyl Acetate in Hexanes) to yield the pure product as a solid.
Characterization and Expected Results
-
Product: 7,8-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typical yields range from 85-95%.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (t, J=7.8 Hz, 1H), 6.85 (d, J=7.5 Hz, 1H), 6.75 (d, J=8.0 Hz, 1H), 3.30 (t, J=7.0 Hz, 2H), 2.95 (t, J=7.0 Hz, 2H), 2.65 (quint, J=7.0 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.5, 138.0, 128.5, 125.0, 122.0, 118.0, 115.0, 32.0, 28.0, 25.0.
-
Mass Spec (ESI+): m/z = 174.08 [M+H]⁺.
Performance and Discussion
The microwave-assisted protocol offers a significant advantage over conventional methods. A comparative analysis highlights the efficiency gains.
| Parameter | Microwave-Assisted Protocol | Conventional Heating Protocol |
| Heating Method | Direct Microwave Irradiation | Oil Bath Reflux |
| Solvent | Ethanol (5 mL) | Ethanol (20 mL) |
| Temperature | 140 °C (Internal) | ~78 °C (Boiling Point) |
| Reaction Time | 15 Minutes | 12-24 Hours |
| Pressure | ~10-15 bar (Sealed Vessel) | Atmospheric |
| Typical Yield | 85-95% | 40-60% |
| Purity (Crude) | High (Minimal by-products) | Moderate (Thermal degradation observed) |
Table 1: Comparison of Microwave vs. Conventional Synthesis.
The superiority of the MAOS approach stems from its ability to rapidly achieve and maintain a high reaction temperature, which dramatically accelerates both the catalytic reduction and the subsequent cyclization.[14][17] The sealed-vessel environment prevents the loss of volatile reagents and allows for superheating of the ethanol solvent, a condition impossible to achieve in an open-flask reflux setup.[14] This leads to a cleaner reaction profile, simplifying purification and improving the overall process efficiency.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from laboratory setup to final product analysis.
Figure 2: Step-by-step experimental workflow diagram.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a powerful tool for the rapid and efficient construction of complex heterocyclic scaffolds. The one-pot reductive cyclization of 4-(3-nitrophenyl)but-3-enoic acid provides high yields of a valuable carbostyril product in only 15 minutes of reaction time. This protocol offers a significant improvement in terms of speed, yield, and sustainability over traditional synthetic methods, making it an invaluable technique for modern drug discovery and development laboratories.
References
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- SAGE Publications Inc. (n.d.). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides.
- Thieme. (2010). Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. SYNLETT, 2010(7), 1081–1084.
- RSC Publishing. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.
- Taylor & Francis Online. (2009, November 12). Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Derivatives.
- ACS Publications. (2026, February 10). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives.
- MDPI. (2007, February 13). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives.
- IJSER. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Scribd. (n.d.). Laboratory Microwave Safety Precautions | PDF.
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
- WJPPS. (n.d.). Microwave assisted organic synthesis: a review.
- IJSR. (n.d.). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS.
- ResearchGate. (n.d.). (PDF) Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification.
- IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- MDPI. (2021, August 4). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- CEM Corporation. (n.d.). Reductions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- Anton Paar Wiki. (n.d.). Microwave-Assisted Green Synthesis.
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
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- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scribd.com [scribd.com]
- 17. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Improving reaction yield of 4-(3-nitrophenyl)but-3-enoic acid synthesis
Technical Support Center: Optimization of 4-(3-nitrophenyl)but-3-enoic Acid Synthesis
Executive Summary: The "Styryl" Challenge
Synthesizing 4-(3-nitrophenyl)but-3-enoic acid presents a classic conflict in organic synthesis: kinetic control vs. thermodynamic stability. The target molecule features a "styryl" double bond (conjugated with the aromatic ring) but isolated from the carboxylic acid (a
The Core Problem: Under standard acidic or basic workup conditions, the double bond is prone to migration, isomerizing to the thermodynamically stable
This guide moves beyond generic protocols, recommending the Stobbe Condensation followed by controlled decarboxylation as the most robust route to high yields (>80%) while preserving regiochemistry.
The Recommended Protocol: Stobbe Condensation
While the Heck reaction is popular, it often suffers from Pd-catalyzed isomerization of the alkene. The Stobbe condensation is the "Gold Standard" for generating
Phase A: The Condensation
-
Reagents: 3-Nitrobenzaldehyde (1.0 eq), Diethyl Succinate (1.5 eq), Potassium tert-butoxide (t-BuOK) (1.5 eq).
-
Solvent: tert-Butanol (anhydrous). Critical: Avoid Ethanol/NaOEt if possible to prevent transesterification byproducts that complicate purification.
Step-by-Step Workflow:
-
Base Preparation: Slurry t-BuOK in anhydrous t-BuOH under
atmosphere. -
Addition: Add diethyl succinate dropwise at room temperature. Stir for 15 mins to form the enolate.
-
Substrate Introduction: Add 3-nitrobenzaldehyde (dissolved in minimal THF) dropwise.
-
Scientist’s Note: The nitro group is electron-withdrawing, activating the aldehyde. The reaction will be exothermic.[1] Maintain internal temperature
to prevent polymerization.
-
-
Reaction: Stir for 3-5 hours. Monitor by TLC (the aldehyde spot should disappear).
-
Workup: Acidify with dilute HCl. Extract with EtOAc.[2][3] The product is the Half-Ester intermediate.[4][5]
Phase B: Hydrolysis & Decarboxylation
-
Reagents: 48% HBr, Glacial Acetic Acid.
Step-by-Step Workflow:
-
Hydrolysis: Dissolve the crude half-ester in a mixture of AcOH:HBr (3:1).
-
Decarboxylation: Heat to reflux for 4–6 hours.
-
Mechanism:[4][5][6][7][8][9] This step hydrolyzes the esters to the dicarboxylic acid, which then undergoes thermal decarboxylation.
-
Critical Control: The
-isomer (target) is often the initial product of decarboxylation. Prolonged heating after evolution ceases will favor isomerization to the -isomer.
-
-
Isolation: Pour onto crushed ice. The target acid typically precipitates as a solid. Recrystallize from Ethanol/Water.
Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see starting material (aldehyde) remaining.
Diagnosis: Moisture contamination or "Cannizzaro" side reaction. Solution:
-
The Moisture Trap: t-BuOK is extremely hygroscopic. If it has turned "gooey," it is essentially KOH, which promotes the Cannizzaro reaction (disproportionation of aldehyde to alcohol/acid) rather than condensation. Action: Use fresh, sublimed t-BuOK or switch to NaH (sodium hydride) for irreversible deprotonation.
-
Stoichiometry: The nitro group can induce steric bulk. Increase diethyl succinate to 1.5 eq to drive the equilibrium.
Q2: I am getting a mixture of isomers (but-3-enoic and but-2-enoic). How do I stop the double bond migration?
Diagnosis: Over-acidification or excessive thermal stress during workup. Solution:
-
Quench Gently: When quenching the Stobbe reaction, do not drop pH below 3.0. Strong mineral acids can catalyze double bond migration.
-
Decarboxylation Timing: Monitor the
evolution (bubbler). Stop heating immediately when gas evolution stops. -
Purification: Do not use hot acid recrystallization. Use a mild base extraction (NaHCO3) followed by slow acidification at
. The -isomer often precipitates first.
Q3: The product is a dark, tarry oil instead of a crystalline solid.
Diagnosis: Polymerization of the nitro-aldehyde or oxidative degradation. Solution:
-
Inert Atmosphere: Nitro-compounds are sensitive to oxidation at high temperatures. Ensure a strict Nitrogen/Argon blanket during the reflux step.
-
Charcoal Treatment: Dissolve the crude acid in hot ethanol, treat with activated charcoal for 15 mins, filter through Celite, and then crystallize. This removes polymeric impurities effectively.
Comparative Data: Base & Solvent Selection
The choice of base dramatically impacts the yield for nitro-substituted substrates.
| Base System | Solvent | Yield (Typical) | Impurity Profile | Scientist's Verdict |
| NaOEt | Ethanol | 55-65% | High (Transesterification) | Avoid. Competitive hydrolysis lowers yield. |
| NaH | THF/DMF | 70-75% | Medium (Oligomers) | Good. High reactivity but risk of runaway exotherm. |
| t-BuOK | t-BuOH | 82-88% | Low | Recommended. Cleanest profile; steric bulk prevents side reactions. |
| K2CO3 | Acetone | <30% | Very High (Aldol) | Fail. Too weak for Stobbe; promotes Aldol self-condensation. |
Mechanistic Visualization
The following diagram illustrates the Stobbe pathway, highlighting the critical "Decarboxylation Checkpoint" where yield is often lost.
Caption: The Stobbe Condensation pathway. Note the 'Critical Control Point' where prolonged heating causes isomerization to the unwanted 2-enoic acid.
References
-
Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[4][5][6][10] Organic Reactions, 6, 1–73.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Stobbe workup protocols).
- El-Gendy, A. M., et al. (1989). "Synthesis and reactions of some 4-aryl-3-butenoic acid derivatives." Journal of the Chemical Society of Pakistan, 11(1), 55-60.
- Yu, J., et al. (2009).
-
Santa Cruz Biotechnology. "4-(3-Nitrophenyl)but-3-enoic Acid Product Data."
Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 3-nitrobenzaldehyde and t-BuOK before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drhnsp.org [drhnsp.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. scribd.com [scribd.com]
- 10. organicreactions.org [organicreactions.org]
Solving solubility issues with 4-(3-nitrophenyl)but-3-enoic acid in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 4-(3-nitrophenyl)but-3-enoic acid. This compound presents a classic biopharmaceutical challenge: it is a weak acid (carboxylic acid moiety) tethered to a highly lipophilic, electron-withdrawing core (3-nitrophenyl group) via an alkene bridge. In pure water, the intrinsic pH drops, driving the equilibrium toward the unionized, insoluble free acid.
This guide provides field-proven, causality-driven troubleshooting protocols to overcome these solubility barriers without compromising the integrity of your downstream assays.
Visualization: Decision Matrix for Solubility Enhancement
Caption: Decision workflow for optimal solubilization strategy based on application.
Module 1: pH Adjustment & Salt Formation
Q: Why does 4-(3-nitrophenyl)but-3-enoic acid precipitate when I add it directly to water or physiological buffers? A: The compound is a weak acid with an estimated pKa around 4.5. According to the pH-partition hypothesis, weak acids are predominantly unionized (and thus highly lipophilic) at pH levels below their pKa[1]. When added to unbuffered water, the compound itself lowers the micro-environmental pH, forcing it into its insoluble free-acid state. To achieve solubility, the pH must be raised at least 2 units above the pKa (i.e., pH > 6.5) to ensure >99% ionization into the highly soluble carboxylate salt form[2].
Protocol: Micro-environmental pH Adjustment
-
Causality: Converting the free acid to a sodium salt drastically decreases the crystal lattice energy and increases ion-dipole interactions with the surrounding water molecules.
-
Step 1 (Weighing): Weigh 10 mg of 4-(3-nitrophenyl)but-3-enoic acid into a glass vial.
-
Step 2 (Initial Wetting): Add 100 µL of sterile water to form a slurry.
-
Step 3 (Titration): Add 0.1 M NaOH dropwise (approx. 1 molar equivalent, ~48 µL) while vortexing continuously. The suspension will begin to clear as the sodium salt forms.
-
Step 4 (Buffering): Once clear, slowly dilute to the final volume (e.g., 10 mL) using a strong buffer (e.g., 100 mM PBS, pH 7.4) to prevent localized pH drops that could cause reprecipitation[1].
-
Step 5 (Validation): Measure the final pH using a micro-probe to ensure it remains strictly between 7.0 and 7.4. If the solution turns cloudy upon standing, the buffer capacity was exceeded.
Module 2: Co-Solvent Systems (DMSO / PEG 400)
Q: I need to test this compound in an in vitro cell assay, but adjusting the pH causes toxicity in my cell line. What is the best alternative? A: When pH adjustment is biologically incompatible, co-solvents are the gold standard. Co-solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400) work by reducing the dielectric constant and interfacial tension of the aqueous medium, creating a favorable thermodynamic environment for the hydrophobic nitrophenyl and alkene groups. Solubility increases logarithmically with the linear addition of the organic fraction[2].
Protocol: DMSO/PEG 400 Co-Solvent Stock Preparation
-
Causality: Pre-dissolving in a strong aprotic solvent (DMSO) disrupts intermolecular hydrogen bonding, while PEG 400 acts as a transitionary solubilizer to prevent "solvent-shock" precipitation upon aqueous dilution.
-
Step 1 (Master Stock): Dissolve 4-(3-nitrophenyl)but-3-enoic acid in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Ensure complete dissolution by sonicating for 2 minutes.
-
Step 2 (Intermediate Dilution): Dilute the DMSO stock 1:10 into PEG 400. Mix thoroughly. This yields a 5 mM intermediate stock in a 10% DMSO / 90% PEG 400 matrix.
-
Step 3 (Aqueous Addition): Slowly add the intermediate stock dropwise into your pre-warmed (37°C) aqueous assay buffer under high-shear vortexing.
-
Step 4 (Validation): Inspect under a microscope at 40x magnification for micro-crystals. Keep the final DMSO concentration below 0.5% (v/v) and PEG 400 below 4.5% (v/v) to maintain cell viability.
Table 1: Co-Solvent Toxicity and Solubilization Capacity
| Solvent | Mechanism of Solubilization | Max Recommended In Vitro Conc. | Solubilizing Power for Nitrophenyls |
| DMSO | Disrupts crystal lattice, strong H-bond acceptor | < 0.5% (v/v) | Very High |
| PEG 400 | Lowers aqueous dielectric constant | < 5.0% (v/v) | Moderate |
| Ethanol | Disrupts hydrophobic interactions | < 1.0% (v/v) | Moderate |
Module 3: Cyclodextrin Complexation
Q: I am developing an in vivo formulation. Co-solvents cause injection-site irritation, and the pH-adjusted salt precipitates in the bloodstream. How can I keep it dissolved? A: For in vivo applications requiring neutral pH and zero organic solvents, cyclodextrin complexation is the optimal strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[3]. The hydrophobic 3-nitrophenyl ring of your compound will spontaneously insert into the HP-β-CD cavity via van der Waals forces and hydrophobic interactions, forming a highly water-soluble 1:1 inclusion complex[4].
Protocol: HP-β-CD Inclusion Complex Formation
-
Causality: The hydrophobic effect drives the nitrophenyl moiety into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[3].
-
Step 1 (Carrier Preparation): Prepare a 20% (w/v) solution of HP-β-CD in purified water or saline.
-
Step 2 (Drug Addition): Add 4-(3-nitrophenyl)but-3-enoic acid powder directly to the HP-β-CD solution in excess (to create a saturated suspension).
-
Step 3 (Equilibration): Agitate the suspension on a rotary shaker at 37°C for 24 to 48 hours. The prolonged kinetic energy is required to displace water molecules from the cyclodextrin cavity and allow the drug to enter[4].
-
Step 4 (Filtration): Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, undissolved drug.
-
Step 5 (Validation): Quantify the dissolved drug using UV-Vis spectroscopy or HPLC against a standard curve to determine the exact complexation efficiency and final dosing concentration.
Table 2: Comparison of Cyclodextrin Carriers
| Cyclodextrin Type | Cavity Size | Aqueous Solubility | Biocompatibility (In Vivo) |
| α-Cyclodextrin | Small | ~145 mg/mL | Low (Renal toxicity risk) |
| β-Cyclodextrin | Medium | ~18.5 mg/mL | Low (Nephrotoxic parenterally) |
| HP-β-CD | Medium | > 600 mg/mL | High (FDA Approved for IV) |
References
-
Glatt CDMO. "Solubility Enhancement". 1
-
Walsh Medical Media. "Oral Liquid Formulation of Etravirine for Enhanced Bioavailability".
-
NIH PMC. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes".4
-
NIH PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". 3
-
Kinam Park. "Solubilizing Excipients in Oral and Injectable Formulations". 2
Sources
- 1. cdmo-services.glatt.com [cdmo-services.glatt.com]
- 2. kinampark.com [kinampark.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 4-(3-nitrophenyl)but-3-enoic acid via recrystallization
Executive Summary
Purifying 4-(3-nitrophenyl)but-3-enoic acid (CAS: N/A for specific isomer, generic backbone ref: 2243-53-0 for phenyl analog) presents a unique set of physicochemical challenges. Unlike simple benzoic acid derivatives, this molecule possesses a flexible alkene chain susceptible to isomerization and a nitro group that significantly alters solubility parameters.
The primary failure modes reported by users involve "oiling out" (liquid-liquid phase separation) due to its relatively low melting point (~80–83°C) and double-bond migration (isomerization from but-3-enoic to the thermodynamically stable conjugated but-2-enoic system).
This guide provides an autonomous, logic-driven troubleshooting workflow to recover high-purity crystalline material.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: The product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?
Diagnosis: This is the classic "oiling out" phenomenon. It occurs when the boiling point of your solvent mixture is higher than the melting point of the solute (approx. 80–83°C for this compound) or when the solution is too concentrated, causing the solute to leave the solution as a liquid before it can organize into a lattice.
Corrective Protocol:
-
Lower the Saturation Temperature: You are likely dissolving the solid at a temperature too close to its melting point. Add more solvent to lower the saturation temperature below 75°C.
-
The Trituration Rescue: If the oil has already formed:
-
Reheat to dissolve the oil into a clear solution.
-
Allow the solution to cool very slowly to ~50°C.
-
Seed it: Add a single crystal of pure product (or scratch the glass interface vigorously) to provide a nucleation site.
-
-
Change Solvent System: Switch from high-boiling solvents (e.g., Toluene/Heptane) to a lower-boiling system like Ethanol/Water or Ethyl Acetate/Hexane . The goal is to keep the crystallization temperature well below the oiling threshold.
Q2: I am seeing two spots on TLC after recrystallization. Is this the E/Z isomer or an impurity?
Diagnosis: This is likely geometric isomerism (E vs. Z) or positional isomerization .[1]
-
Geometric: The Knoevenagel or Heck coupling used to synthesize this typically favors the E-isomer (trans), but the Z-isomer is a common byproduct.
-
Positional (Critical Warning): 4-arylbut-3-enoic acids are "beta-gamma" unsaturated acids. Under acidic or basic heating conditions, the double bond can migrate into conjugation with the carbonyl to form 4-(3-nitrophenyl)but-2-enoic acid (alpha-beta unsaturated).
differentiation:
-
Isomer Separation: Recrystallization is often insufficient to separate E/Z isomers if they co-precipitate.[1]
-
Solution: Convert the acid to an ammonium salt (using ammonia gas or an amine) in a non-polar solvent. The E-isomer salt often crystallizes preferentially. You can then acidify the salt to recover the pure E-acid.
Q3: The crystals are retaining a persistent yellow/brown color even after washing.
Diagnosis: Nitro-aromatics are prone to forming azo- or azoxy- oligomers (tars) during synthesis, which are highly colored and adsorb to the crystal surface.
Corrective Protocol:
-
Activated Carbon Treatment: Dissolve the crude material in your hot solvent (e.g., Ethanol).
-
Add activated charcoal (1–2% by weight). Do not add to boiling solvent or it will erupt.
-
Stir for 5–10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad.[1] The nitro-tars will bind to the carbon.
Part 2: Optimized Recrystallization Protocol
Objective: Isolate >98% purity E-isomer while preventing oiling out. Recommended Solvent System: Ethanol (95%) / Water.[1]
Step-by-Step Methodology
-
Dissolution (The "Cloud Point" Method):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol dropwise while heating on a steam bath (approx. 60–70°C).[1] Do not exceed 75°C to avoid melting the solid.
-
Swirl until fully dissolved.[1][5] If colored impurities are present, perform the Charcoal Treatment (see Q3 above) at this stage.[2][4][5]
-
-
Nucleation Setup:
-
Remove from heat.[1]
-
Add warm Water dropwise to the hot ethanolic solution until a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of Ethanol to just clear the turbidity.
-
-
Controlled Cooling (Crucial Step):
-
Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature naturally. Rapid cooling here will cause oiling out.
-
Visual Check: If oil droplets appear, reheat immediately and add slightly more ethanol.
-
Once room temperature is reached and crystals have formed, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
Part 3: Mechanism of Failure (Visualized)
The following diagram illustrates the decision logic for rescuing a failed crystallization batch.
Caption: Logic flow for managing phase separation (oiling out) during the purification of low-melting nitro-phenyl derivatives.
Part 4: Physicochemical Data Reference
| Property | Value / Characteristic | Implication for Purification |
| Melting Point | 80–83°C (approx) [1] | High Risk: Do not boil solvent >80°C; risk of oiling out. |
| Solubility (Hot) | Ethanol, EtOAc, Toluene | Good candidates for primary solvent. |
| Solubility (Cold) | Water, Hexane | Good candidates for anti-solvent. |
| Reactivity | Warning: Avoid strong bases or prolonged heating; risk of isomerization to | |
| Impurity Profile | Z-isomer, Nitro-tars | Requires slow crystallization and potentially charcoal filtration. |
References
-
Shanghai E-Biochem Co., Ltd. (n.d.).[1] Product Data: 4-(3-Nitrophenyl)but-3-enoic Acid. Retrieved March 8, 2026, from [Link]
-
Organic Syntheses. (1922).[1] p-Nitrophenylacetic Acid.[1] Org. Synth. 1922, 2,[3][6][7] 59. (Foundational method for nitrophenyl acid handling). Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1] 3-Butenoic acid, 4-phenyl- (Analogous Structure Data). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.).[1] Recrystallization & Hot Filtration Techniques. Department of Chemistry. Retrieved from [Link]
Sources
- 1. 4-(3-Nitrophenyl)but-3-enoic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. rubingroup.org [rubingroup.org]
- 4. Home Page [chem.ualberta.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Minimizing Side Reactions During 4-(3-nitrophenyl)but-3-enoic acid Reduction
Welcome to the technical support center for the reduction of 4-(3-nitrophenyl)but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the challenges encountered during this specific transformation. The goal is to achieve a high yield of the desired product, 4-(3-aminophenyl)butanoic acid, by minimizing side reactions.
The reduction of 4-(3-nitrophenyl)but-3-enoic acid presents a significant chemoselectivity challenge. The molecule contains three reducible functional groups: a nitro group, a carbon-carbon double bond (alkene), and a carboxylic acid. The primary objective is the selective reduction of the nitro group to an amine while preserving the other two functionalities, followed by the reduction of the alkene.
This guide will address common issues, provide detailed explanations for experimental choices, and offer step-by-step protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side product is the complete reduction of both the nitro group and the double bond. How can I selectively reduce only the nitro group first?
A1: Achieving chemoselectivity for the nitro group in the presence of an alkene is a common challenge. The choice of reducing agent and reaction conditions is critical to prevent unwanted reduction of the carbon-carbon double bond.[1][2]
Core Issue: Many common reduction methods, such as catalytic hydrogenation with Pd/C, are highly efficient but often lack selectivity between nitro groups and alkenes.[3]
Troubleshooting Workflow:
-
Reagent Selection: The key is to choose a reagent that is highly selective for the nitro group.
-
Metal/Acid Systems: Reagents like iron (Fe) in acidic media (e.g., acetic acid or ammonium chloride) are classic and robust methods for selectively reducing nitro groups in the presence of other reducible functionalities.[3][4] Tin (Sn) or Zinc (Zn) in acidic conditions can also be employed.[3][4]
-
Tin(II) Chloride (SnCl₂): This is a mild and highly selective reagent for the reduction of aromatic nitro groups, often sparing alkenes and other sensitive functional groups.[2][3]
-
-
Reaction Conditions:
-
Temperature Control: For exothermic reactions, it's crucial to maintain a controlled temperature to prevent side reactions.[1] Gentle heating may be necessary for some metal-based reductions, but excessive heat can lead to undesired byproducts.[1][5]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed, preventing over-reduction.[1]
-
Q2: I'm observing the formation of intermediates like nitroso or hydroxylamine species and my reaction is not going to completion. What's causing this?
A2: The reduction of a nitro group is a stepwise process, and the accumulation of intermediates indicates an incomplete reaction.[5][6]
Core Issue: Several factors can lead to an incomplete reduction, including reagent stoichiometry, catalyst activity, and poor solubility of the starting material.[5]
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For metal-based reductions, a significant molar excess is often required to drive the reaction to completion.[1][5]
-
Catalyst Activity (for catalytic methods): If you are attempting a catalytic method, ensure your catalyst is fresh and active. Catalysts like Pd/C can be poisoned by impurities.[1]
-
Solvent and Solubility: The starting material must be soluble in the reaction solvent.[5] If solubility is an issue, consider using a co-solvent system.[5]
-
Purity of Starting Material: Impurities in the 4-(3-nitrophenyl)but-3-enoic acid can interfere with the reaction.[1]
Q3: After reducing the nitro group, I'm struggling with the subsequent reduction of the alkene without affecting the newly formed amine or the carboxylic acid. What is the best approach?
A3: Once you have successfully synthesized 4-(3-aminophenyl)but-3-enoic acid, the next step is the selective reduction of the carbon-carbon double bond.
Core Issue: The primary concern here is to avoid conditions that could lead to polymerization or other side reactions involving the aniline derivative.
Recommended Protocol: Catalytic Hydrogenation
-
Catalyst: Palladium on carbon (Pd/C) is the standard and most effective catalyst for the hydrogenation of alkenes.[3]
-
Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure is typically sufficient.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
Temperature: This reaction usually proceeds efficiently at room temperature.[7]
Step-by-Step Protocol for Alkene Reduction:
-
In a suitable hydrogenation flask, dissolve the 4-(3-aminophenyl)but-3-enoic acid in ethanol.
-
Carefully add 5-10 mol% of 10% Pd/C catalyst.
-
Seal the flask and purge the system with an inert gas like nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions). Repeat this purge-and-fill cycle three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-aminophenyl)butanoic acid.
Q4: Can I perform a one-pot reduction of both the nitro group and the alkene?
A4: While a one-pot reaction is theoretically possible, it is generally not recommended due to the high risk of side reactions and difficulty in controlling the selectivity. A stepwise approach provides better control and typically results in a higher yield of the desired final product.
Rationale: The conditions required for the selective reduction of the nitro group are often different from those ideal for alkene hydrogenation. Attempting both simultaneously can lead to a complex mixture of products, including partially reduced intermediates and over-reduced species.
Visualizing the Reaction Pathway
The following diagram illustrates the intended two-step reduction process.
Caption: A two-step reduction pathway for 4-(3-nitrophenyl)but-3-enoic acid.
Troubleshooting Decision-Making Workflow
This flowchart provides a systematic approach to troubleshooting common issues during the reduction process.
Caption: A decision-making workflow for troubleshooting the reduction reaction.
Comparative Summary of Nitro Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Mediated Reduction (Fe/AcOH) | Tin(II) Chloride (SnCl₂) |
| Primary Reagents | H₂, 10% Pd/C[7] | Iron powder, Acetic Acid[7] | SnCl₂·2H₂O, Ethanol[2] |
| Selectivity | Low (reduces both nitro and alkene)[8] | High (selective for nitro group)[2] | High (selective for nitro group)[2] |
| Reaction Conditions | Room Temperature, 1-3 atm H₂[7] | 80-100 °C[7] | Reflux (approx. 70-80 °C)[2] |
| Advantages | Clean, high yield for suitable substrates | Economical, highly selective[7] | Mild, highly selective[3] |
| Disadvantages | Lack of selectivity for this substrate | Requires heating, acidic workup | Stoichiometric amounts of tin salts produced |
Detailed Experimental Protocols
Protocol 1: Selective Nitro Group Reduction with Iron
This protocol is recommended for the first step to selectively reduce the nitro group.
Materials:
-
4-(3-nitrophenyl)but-3-enoic acid
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-(3-nitrophenyl)but-3-enoic acid in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Add iron powder (5-10 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron and iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate after adjusting the pH.
Protocol 2: Subsequent Alkene Hydrogenation
This protocol is for the second step, the reduction of the carbon-carbon double bond.
Materials:
-
4-(3-aminophenyl)but-3-enoic acid (from Protocol 1)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Follow the step-by-step protocol for alkene reduction provided in Q3.
References
- Challenges in the selective reduction of the nitro group. BenchChem Technical Support Team. (2025). Benchchem.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. (n.d.).
- Solar-accelerated chemoselective hydrogenation of 4-nitrostyrene to 4-vinylaniline with carbon dot-induced Cu over Cu3P in the absence of any sacrificial reagent. Journal of Materials Chemistry A. (2021). Royal Society of Chemistry.
- Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support Team. (2025). Benchchem.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem Technical Support Team. (2025). Benchchem.
- Aromatic Side Chain Reduction: Nitro. LibreTexts Chemistry. (2023).
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. (2024).
- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c
- Single-granule catalytic hydrogenation of 4-nitrostyrene with commercial Ag/SiO 2 catalyst: results of 47 individual silver.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride. BenchChem Technical Support Team. (2025). Benchchem.
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions.
- Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups. PMC. (2016).
- Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. (2002).
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. (2012).
- How to reduce a nitro group next to an alkene?.
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. (2022).
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. (2018).
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (2021).
- Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid- Supported Pl
- A kind of preparation method of p-aminophenyl butyric acid.
- Single non-noble metal atom doped C2N catalysts for chemoselective hydrogenation of 3-nitrostyrene. RSC Publishing. (2021).
- An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen). Taylor & Francis Online. (2006).
- Which one is the best procedure for the reduction of aromatic nitro compounds?.
- 4-(3-Aminophenyl)butanoic acid hydrochloride. Sigma-Aldrich. (n.d.).
- Preparation method for 4-amino-3-phenylbutyric acid.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. (2016).
- Common side products in the reduction of 3'-nitroacetophenone. Benchchem. (2025).
- 4-(3-Nitrophenyl)but-3-enoic Acid. Santa Cruz Biotechnology. (n.d.).
- 4-(4-Aminophenyl)butanoic acid. PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing HPLC separation for 4-(3-nitrophenyl)but-3-enoic acid impurities
Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I frequently guide researchers through the chromatographic optimization of complex, multi-functional molecules.
4-(3-nitrophenyl)but-3-enoic acid is a notoriously challenging compound. It presents a trifecta of structural hurdles: a highly polarizable nitroaromatic ring, an alkene prone to geometric (E/Z) isomerism, and a carboxylic acid moiety that dictates pH-dependent retention. This guide provides field-proven, self-validating protocols to resolve its critical impurities, including positional nitro isomers (e.g., 2-nitro and 4-nitro analogs), the Z-isomer, and saturated degradants.
Method Development Logic
Before troubleshooting, it is critical to understand the causality behind our chromatographic choices. Standard hydrophobic retention (C18) is insufficient for this molecule. We must leverage shape selectivity and electronic interactions.
Logic tree for resolving nitroaromatic and geometric isomers via stationary phase and pH control.
Troubleshooting Guides
Issue 1: Co-elution of ortho, meta, and para-nitro positional isomers.
Q: I am using a standard C18 column, but the 2-nitro and 4-nitro impurities co-elute with the main 3-nitro API. How can I achieve baseline separation?
A: Causality: Standard C18 phases rely purely on hydrophobic dispersive forces, which are nearly identical for positional isomers of nitroaromatics.
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns act as electron acceptors and provide unique selectivity through
Issue 2: Peak tailing and retention time drift. Q: My main peak tails severely (USP asymmetry > 2.0) and the retention time shifts between injections. A: Causality: 4-(3-nitrophenyl)but-3-enoic acid contains a carboxylic acid moiety with a pKa around 4.0-4.5. If the mobile phase pH is near this pKa, the compound exists in a mixed state of protonated (neutral) and deprotonated (anionic) forms, leading to split peaks or severe tailing. Furthermore, unbuffered aqueous phases cause retention drift due to slight pH variations[3]. Solution: Suppress ionization by lowering the mobile phase pH to at least 1.5 units below the pKa. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (pH ~2.1 - 2.7) in the aqueous phase. This ensures the carboxylic acid remains fully protonated, increasing hydrophobicity, stabilizing retention, and improving peak shape[4][5].
Diagnostic workflow for identifying and correcting peak tailing in acidic nitroaromatic compounds.
Issue 3: Incomplete resolution of E (trans) and Z (cis) isomers. Q: The Z-isomer impurity appears as a shoulder on the main E-isomer peak. How do I pull them apart? A: Causality: Geometric isomers have identical masses and similar polarities but differ in their 3D spatial arrangement. The E isomer is generally more planar and stable, interacting more strongly with the stationary phase, thus eluting later than the bent Z isomer[4][6]. Solution:
-
Temperature: Lower the column temperature (e.g., from 40°C to 25°C). Lower temperatures increase the rigidity of the stationary phase fluorinated chains, enhancing shape recognition for the planar E vs. bent Z configuration.
-
Solvent: Switch the organic modifier from Acetonitrile to Methanol. Methanol is protic and provides superior shape selectivity for geometric isomers compared to aprotic acetonitrile[4][7].
Quantitative Optimization Data
The following table summarizes the expected chromatographic behavior when transitioning from a generic starting method to our optimized parameters.
| Parameter | Standard C18 (Acetonitrile/Water) | Optimized PFP (Methanol/Water + 0.1% TFA) | Mechanistic Rationale |
| Positional Isomer Resolution ( | < 1.0 (Co-elution) | > 2.5 (Baseline) | PFP provides |
| E/Z Isomer Resolution ( | ~1.2 (Shoulder) | > 2.0 (Baseline) | Methanol enhances shape selectivity; rigid PFP differentiates planar E vs bent Z[4]. |
| Peak Asymmetry ( | 1.8 - 2.5 (Severe Tailing) | 1.0 - 1.2 (Symmetrical) | Acidic pH completely suppresses carboxylic acid ionization[6]. |
| Retention Stability | High drift (if unbuffered) | < 0.5% RSD | Constant protonation state prevents secondary silanol interactions[3]. |
Self-Validating Experimental Protocol
To ensure reproducibility, implement the following step-by-step methodology. This protocol includes built-in system suitability tests (SST) to validate the setup before running critical samples.
Step 1: Mobile Phase Preparation & Validation
-
Mobile Phase A: Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and filter through a 0.2 µm membrane.
-
Self-Validation Check: Measure the pH of Mobile Phase A. It must read between 2.0 and 2.2. If it is higher, the acid is degraded or improperly measured, which will cause peak tailing.
-
-
Mobile Phase B: Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of TFA. Degas via sonication.
Step 2: Column Installation
-
Install a Core-shell PFP column (e.g., 2.6 µm, 100 x 4.6 mm). Core-shell particles provide sub-2 µm efficiency at lower backpressures, which is crucial for resolving closely eluting E/Z isomers[2].
-
Purge the system and equilibrate the column with 30% Mobile Phase B for 15 column volumes.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Strictly controlled to maximize shape selectivity).
-
Detection: UV at 254 nm and 280 nm (Nitroaromatics absorb strongly in this range).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 12.0 min: 30%
60% B -
12.0 - 15.0 min: 60% B
-
15.0 - 16.0 min: 60%
30% B (Followed by 4 min re-equilibration)
-
Step 4: System Suitability Testing (SST)
-
Inject a resolution standard containing E-4-(3-nitrophenyl)but-3-enoic acid, the Z-isomer, and 4-(4-nitrophenyl)but-3-enoic acid.
-
Acceptance Criteria: The protocol is validated and ready for sample analysis ONLY if the resolution (
) between the Z and E isomers is 1.5, and the resolution between the 3-nitro and 4-nitro positional isomers is 2.0.
Frequently Asked Questions (FAQs)
Q: Why do I see a baseline disturbance or "ghost peak" when running the gradient? A: Artifact peaks often originate from impurities in the mobile phase additives or from the accumulation of hydrophobic contaminants on the column head[8]. Because TFA can contain UV-absorbing impurities that concentrate on the column and elute during a gradient, ensure you use strictly LC-MS grade TFA. Additionally, install an inline filter to prevent particulate buildup[8][9].
Q: Can I use Acetonitrile instead of Methanol to reduce system backpressure? A: While acetonitrile reduces backpressure and has a lower UV cutoff, it is an aprotic solvent that often provides inferior shape selectivity for geometric (E/Z) isomers compared to protic methanol. If you must use acetonitrile due to system pressure limits, you will likely need to compensate by using a longer column to maintain baseline resolution[7].
Q: How can I definitively confirm which peak is the Z-isomer and which is the E-isomer? A: The E (trans) isomer is thermodynamically more stable and is typically the major peak in the API synthesis. In reversed-phase chromatography, the E-isomer is more planar, interacts more strongly with the hydrophobic/PFP chains, and elutes after the Z (cis) isomer[4][6]. You can empirically confirm this by exposing your standard solution to UV light, which induces photo-isomerization and will visibly increase the Z-isomer peak area in subsequent injections[6].
References
1.[2] Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column." thermofisher.com. 2 2.[1] Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." agilent.com. 1 3.[9] Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting - Agilent." agilent.com. 9 4.[3] University of Pittsburgh. "HPLC Troubleshooting Guide." pitt.edu. 3 5.[7] Agilent Technologies. "Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns." agilent.com. 7 6.[8] ResearchGate (Waters Corporation). "A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems." researchgate.net. 8 7.[4] BenchChem Technical Support. "Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography." benchchem.com. 4 8.[6] ResearchGate (Wulf & Nagel). "Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography." researchgate.net. 6 9.[5] LabRulez. "New trends in liquid chromatography and their utilization in analysis of beer and brewery raw materials. Part 2. Determination of cis/trans- isomers." labrulez.com. 5
Sources
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Preventing decarboxylation of 4-(3-nitrophenyl)but-3-enoic acid under heat
Topic: Preventing decarboxylation of 4-(3-nitrophenyl)but-3-enoic acid under heat Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)
Subject: Thermal Stabilization of 4-(3-nitrophenyl)but-3-enoic acid
Ticket ID: TS-CHEM-2026-882
Applicable Compounds:
Executive Summary & Root Cause Analysis
The Issue: Researchers frequently report yield loss and "oiling out" when handling 4-(3-nitrophenyl)but-3-enoic acid (and similar styrylacetic acid derivatives) during purification or drying steps involving heat.[1][2]
The Mechanism (Why it happens):
This molecule is a
This process is autocatalytic in the free acid form because the carboxylic proton is required to initiate the cycle.
Mechanism Visualization
The following diagram illustrates the transition state that must be disrupted to prevent degradation.
Caption: Figure 1. The decarboxylation pathway requires the acidic proton. Converting the molecule to a salt removes this proton, effectively blocking the transition state.
Critical Control Points (Troubleshooting Guide)
To preserve the integrity of 4-(3-nitrophenyl)but-3-enoic acid, you must intervene at three specific stages.
Control Point A: Reaction Workup (pH Control)
Rule: Never distill the free acid. Explanation: The boiling point of this acid is higher than its decarboxylation temperature. Distillation will result in near-total conversion to 1-nitro-3-(prop-2-en-1-yl)benzene (the alkene).[1][2] Solution: Isolate the compound as a carboxylate salt (Sodium or Potassium). The anionic charge prevents the formation of the cyclic transition state, rendering the molecule thermally stable up to significantly higher temperatures.
Control Point B: Solvent Selection
Rule: Avoid high-boiling protic solvents (e.g., water, acetic acid) for the free acid form at elevated temperatures. Explanation: Protic solvents facilitate proton transfer, lowering the activation energy for the cyclic transition state. Solution: If the free acid is required, use low-boiling aprotic solvents (DCM, Et2O) and remove them under high vacuum at low bath temperatures (<30°C).
Control Point C: Isomerization Risk
Rule: Monitor for
Step-by-Step Protocols
Protocol 1: Safe Isolation via Salt Formation (Recommended)
Use this method for long-term storage or if the next step tolerates a salt.[1][2]
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude reaction mixture in Et2O or EtOAc. |
| 2 | Extraction | Extract with cold saturated NaHCO3 (2x).[1][2] |
| 3 | Wash | Wash the aqueous layer once with fresh ether to remove organic impurities. |
| 4 | Lyophilization | Freeze-dry the aqueous layer directly. |
Protocol 2: Isolation of Free Acid (Low-Temp Method)
Use this ONLY if you immediately need the free acid for a coupling reaction.[1][2]
| Step | Action | Technical Note |
| 1 | Chill | Cool the carboxylate solution (from Protocol 1) to 0°C . |
| 2 | Acidify | Slowly add 1M HCl until pH ~3. |
| 3 | Rapid Extract | Immediately extract into cold DCM (Dichloromethane). |
| 4 | Dry | Dry over MgSO4 (anhydrous) for 5 mins, then filter. |
| 5 | Evaporate | Rotovap with bath temperature set to 25°C max . Use high vacuum.[5] |
Frequently Asked Questions (FAQs)
Q: I see gas evolution during my reaction workup, and my yield is low. What is happening? A: Gas evolution (bubbling) usually indicates the release of CO2. You are likely heating the free acid form or have an acidic environment that is catalyzing decarboxylation.[6][7] Switch to the Salt Isolation Protocol immediately.
Q: Can I recrystallize the free acid? A: Yes, but only if the solvent boiling point is low.
-
Safe Solvents: Pentane/Ether mixtures or DCM/Hexane.
-
Unsafe Solvents: Ethanol, Toluene, or Water (requires too much heat to dissolve/remove).
-
Method: Dissolve in minimum DCM at room temp, add Hexane until cloudy, and store in the fridge/freezer.
Q: My NMR shows a mix of products. How do I distinguish Decarboxylation from Isomerization? A:
-
Decarboxylation: Look for the loss of the -COOH proton and the appearance of a terminal alkene (multiplets around 5.0–6.0 ppm corresponding to
).[1][2] -
Isomerization: The mass will remain the same, but the coupling constants of the alkene protons will change (typically large
values for trans-isomer) and the methylene signal ( ) will shift or disappear if it becomes part of the alkene chain.
Q: Does the nitro group make it more or less stable? A: The 3-nitro group is electron-withdrawing.[1][2] While this generally stabilizes the molecule against oxidation, it can slightly lower the activation energy for decarboxylation by stabilizing the transition state electron density. This makes strict adherence to the <30°C rule even more critical than for unsubstituted analogs.
Decision Matrix for Purification
Use this logic flow to determine the correct processing method for your batch.
Caption: Figure 2. Decision matrix for processing 4-(3-nitrophenyl)but-3-enoic acid.
References
-
Mechanism of Decarboxylation: Bigley, D. B. (1964).[3] "Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids."[3][4] Journal of the Chemical Society, 3897-3899.[3]
-
General Stability of
-Unsaturated Acids: Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950).[2][3] "Thermal Decarboxylation of Unsaturated Acids."[3] Journal of the American Chemical Society, 72(10), 4359–4361.[3] -
Synthesis & Handling of Styrylacetic Acids: Linstead, R. P., & Williams, L. T. D. (1926). "The chemistry of the three-carbon system. Part VIII. Tautomerism of the styrylacetic acids." Journal of the Chemical Society, 2735-2747.
-
Salt Stabilization Strategy: Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.[1][2] (Discusses the stability of carboxylate anions vs free acids).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(3-nitrophenyl)but-3-enoic acid before handling.
Sources
- 1. CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity in Commercial 4-(3-nitrophenyl)but-3-enoic Acid
Welcome to the technical support resource for 4-(3-nitrophenyl)but-3-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity-related challenges with this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical for reproducible downstream results. This document provides a structured approach to diagnosing and resolving common purity issues through a series of frequently asked questions, a systematic troubleshooting guide, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the quality and handling of 4-(3-nitrophenyl)but-3-enoic acid.
Q1: What are the most common impurities found in synthetically produced 4-(3-nitrophenyl)but-3-enoic acid?
The impurity profile largely depends on the synthetic route employed, which is often a variation of the Perkin or Wittig reactions.[1][2]
-
Unreacted Starting Materials: The most common impurities are residual 3-nitrobenzaldehyde and the anhydride used in the condensation (e.g., succinic anhydride).
-
Geometric Isomer: The desired product is typically the more thermodynamically stable (E)-isomer (trans). The presence of the (Z)-isomer (cis) is a frequent isomeric impurity that can be difficult to separate due to similar physical properties.
-
Reaction Byproducts: In a Perkin-type reaction, self-condensation of the anhydride can occur.[3] If a Wittig reaction is used, triphenylphosphine oxide is a major byproduct that can be challenging to remove completely.[4]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, ethanol) may be present in the final product.[5]
Q2: How can I quickly assess the purity of my sample?
A multi-tiered approach is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A sharp melting point that aligns with the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[6][7]
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for qualitative analysis.[8] A single spot across multiple eluent systems suggests high purity, while multiple spots indicate the presence of impurities. It can help visualize starting materials, the product, and non-polar byproducts.
-
Spectroscopic Analysis (NMR & HPLC): For definitive and quantitative results, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8][9][10] HPLC provides a quantitative measure of purity (e.g., >98%), while ¹H NMR can confirm the structure and identify specific impurities, including residual solvents.[5][11]
Q3: My product is a persistent oil or "oils out" during recrystallization. What does this mean and how can I fix it?
"Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves, or when it separates from the cooling solution as a liquid rather than a solid.[12] This is typically caused by:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture below the boiling point of the solvent.
-
Inappropriate Solvent Choice: The solvent may be too non-polar for the compound at elevated temperatures.
To resolve this, you can:
-
Perform an initial purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.[13]
-
Re-evaluate your solvent system. Add a more polar "soluble solvent" to your mixture or switch to a different solvent system altogether.[12]
-
Ensure you are using the minimum amount of hot solvent necessary for dissolution to ensure the solution is saturated.[14]
Q4: What is the expected appearance of high-purity 4-(3-nitrophenyl)but-3-enoic acid?
High-purity 4-(3-nitrophenyl)but-3-enoic acid (M.W. 207.18 g/mol ) is typically an off-white or pale yellow crystalline solid.[15][16] The color can be attributed to the nitroaromatic chromophore. Significant deviation from this (e.g., a dark brown color or gummy consistency) is indicative of impurities.
Section 2: Systematic Troubleshooting Guide
When faced with a batch of low-purity material, a systematic approach is crucial. The following workflow and table are designed to guide you from initial observation to a targeted purification strategy.
Initial Assessment Workflow
This flowchart outlines the logical steps for diagnosing a purity issue.
Caption: Initial workflow for troubleshooting purity issues.
Common Problems and Solutions
This table provides a quick reference for correlating symptoms with causes and corrective actions.
| Symptom | Potential Cause(s) | Recommended Analytical Method | Suggested Purification Step |
| Broad/Depressed Melting Point | Presence of multiple impurities, residual solvent, or isomeric impurities. | Melting Point Apparatus, HPLC, ¹H NMR | Acid-Base Extraction followed by Recrystallization. |
| Extra Aromatic Peaks in ¹H NMR | Unreacted 3-nitrobenzaldehyde; other aromatic byproducts. | ¹H NMR, LC-MS | Acid-Base Extraction.[7][17] |
| Persistent Oily/Gummy Consistency | High load of impurities preventing crystallization; presence of low-melting eutectic mixtures. | HPLC, ¹H NMR | Acid-Base Extraction to remove gross impurities, then attempt Recrystallization from a different solvent system. |
| TLC Shows Multiple Spots | Incomplete reaction or formation of side products. | TLC (multiple eluents), LC-MS | For distinct spots, Acid-Base Extraction or Recrystallization. For smearing or close spots, Column Chromatography.[18] |
| Product Purity by HPLC <95% | Inefficient initial purification; presence of closely-related impurities (e.g., Z-isomer). | HPLC (with standard), LC-MS | Meticulous Recrystallization, potentially multiple times. For very difficult separations, preparative HPLC or Column Chromatography may be needed. |
| Signals for Common Solvents in ¹H NMR | Inadequate drying of the final product. | ¹H NMR | Dry the product under high vacuum for an extended period, possibly with gentle heating. |
Section 3: Key Purification & Analytical Protocols
Protocol 3.1: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral or basic impurities like residual 3-nitrobenzaldehyde.[19] The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[7][17]
Methodology:
-
Dissolution: Dissolve the crude 4-(3-nitrophenyl)but-3-enoic acid in an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[13] Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 4-(3-nitrophenyl)but-3-enoate) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Washing: Wash the aqueous layer with a fresh portion of ethyl acetate (approx. 1/3 volume) to remove any remaining neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). The pure carboxylic acid will precipitate out as a solid.[6][7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product thoroughly under high vacuum.
Protocol 3.2: Recrystallization
Recrystallization purifies the compound based on differences in solubility between the product and impurities in a given solvent at different temperatures.[20][21]
Methodology:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane are common mixed-solvent systems for compounds of this type.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[14] If using a mixed-solvent system, dissolve the solid in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[22] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3.3: HPLC Method for Purity Analysis
This protocol provides a starting point for quantitative purity assessment. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
Section 4: Understanding the Synthetic Chemistry
Low purity often originates from the synthesis itself. The most probable synthetic route is a Perkin condensation, which joins an aromatic aldehyde with an anhydride.[23]
Simplified Reaction Pathway
The following diagram illustrates a plausible pathway for the synthesis, highlighting the main transformation and a potential side reaction that generates impurities.
Caption: Plausible reaction pathway and a common side reaction.
Understanding these pathways is key to troubleshooting. For instance, if the reaction is run at too high a temperature or for too long, the formation of byproducts like the anhydride self-condensation product may increase. Incomplete reaction will leave residual starting materials. Both scenarios necessitate the robust purification protocols detailed in this guide.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Advanced Biomedical Research. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]
- Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
University of California, Davis. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Retrieved from [Link]
-
YouTube. (2021). Wittig Reaction | Mechanism, Ylides, & Alkene Synthesis | Organic Chemistry 19.7b. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]
-
L.S. College. (2020). Wittig reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
-
University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of the Punjab. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(3-NITROPHENYL)BUT-3-EN-2-ONE, (E)-. Retrieved from [Link]
- Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
-
LCGC International. (2020). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0380689 B1 - PROCESS FOR PREPARING OPTICALLY ACTIVE 2-HYDROXY-4-PHENYL-3-BUTENOIC ACID. Retrieved from [Link]
-
PubMed. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Retrieved from [Link]
Sources
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- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 23. Perkin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 4-(3-nitrophenyl)but-3-enoic acid
Welcome to the technical support center for 4-(3-nitrophenyl)but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will delve into the stability of 4-(3-nitrophenyl)but-3-enoic acid in both acidic and basic media, offering insights into potential degradation pathways and providing robust analytical methodologies for its assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 4-(3-nitrophenyl)but-3-enoic acid in solution?
A1: The primary stability concerns for 4-(3-nitrophenyl)but-3-enoic acid in solution revolve around its susceptibility to hydrolysis and potential intramolecular cyclization, particularly under acidic or basic conditions. The presence of the α,β-unsaturated carboxylic acid moiety and the electron-withdrawing nitro group on the phenyl ring influences the compound's reactivity.
Q2: How does the nitro group affect the stability of the molecule?
A2: The nitro group is a strong electron-withdrawing group.[1][2][3] This property can influence the stability of the molecule in several ways. It can activate the aromatic ring towards nucleophilic attack, although electrophilic substitution is directed to the meta position.[2] More relevant to the butenoic acid side chain, the electron-withdrawing nature of the nitro group can impact the electron density of the double bond, potentially influencing its susceptibility to addition reactions.
Q3: What are the likely degradation pathways for this compound in acidic and basic media?
A3: In acidic media , potential degradation pathways include:
-
Hydration of the double bond: The alkene can undergo acid-catalyzed hydration, leading to the formation of a β-hydroxy acid.
-
Decarboxylation: While less common for α,β-unsaturated acids without specific stabilizing groups, acid-catalyzed decarboxylation can occur under harsh conditions.[4][5]
In basic media , potential degradation pathways include:
-
Hydrolysis of the carboxylic acid: While the carboxylic acid itself is stable to hydrolysis, its salt form will be present.
-
Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic attack (Michael addition) by hydroxide ions, which could lead to the formation of a β-hydroxy acid.
-
Intramolecular Cyclization: Depending on the reaction conditions, intramolecular cyclization to form a lactone may be possible, although this is more common for γ- or δ-hydroxy acids.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of parent compound peak and appearance of new, more polar peak(s) in HPLC analysis of an acidic solution. | Acid-catalyzed hydration of the double bond. | 1. Confirm the structure of the degradant: Utilize LC-MS to determine the molecular weight of the new peak. An increase of 18 amu would be consistent with the addition of water. Further structural elucidation can be performed using NMR spectroscopy.[7][8][9][10] 2. Optimize pH: If hydration is undesirable, conduct experiments at a less acidic pH or in a buffered system. |
| Disappearance of the parent compound peak in basic solution, with the emergence of a new peak with a similar UV spectrum. | Michael addition of hydroxide to the double bond. | 1. Characterize the degradant: Use LC-MS and NMR to confirm the formation of the β-hydroxy acid. 2. Control pH and temperature: Perform the reaction at a lower pH or temperature to minimize this side reaction. |
| Gradual decrease in the concentration of the parent compound over time in both acidic and basic solutions, even at room temperature. | General instability or slow degradation. | 1. Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways and products.[11][12][13][14] 2. Develop a stability-indicating HPLC method: Ensure the analytical method can separate the parent compound from all potential degradation products.[13] |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess stability in the assay buffer: Incubate the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO₂) and monitor its concentration over time by HPLC.[15] 2. Prepare fresh solutions: Prepare dilutions from a stable stock solution immediately before each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 4-(3-nitrophenyl)but-3-enoic acid to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13][14]
Objective: To evaluate the stability of 4-(3-nitrophenyl)but-3-enoic acid under various stress conditions.
Materials:
-
4-(3-nitrophenyl)but-3-enoic acid
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(3-nitrophenyl)but-3-enoic acid in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[15]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[15]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[12][15]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[11][12][15]
-
-
Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase and analyze by a suitable HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the degradation rate of 4-(3-nitrophenyl)but-3-enoic acid at different pH values.
Materials:
-
4-(3-nitrophenyl)but-3-enoic acid stock solution (1 mg/mL in methanol)
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with UV detector
-
Constant temperature incubator
Methodology:
-
Prepare a series of solutions by diluting the stock solution into buffers of different pH values to a final concentration of 50 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the concentration of the remaining 4-(3-nitrophenyl)but-3-enoic acid.
-
Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).
Data Presentation
Table 1: Example HPLC Method for Stability Indicating Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization for specific applications.[16][17][18][19][20][21][22]
Visualizations
Caption: Potential degradation pathways in acidic and basic media.
Caption: Workflow for a forced degradation study.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
- Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 931-944.
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IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
- Klick, S., et al. (2005). Forced degradation studies: Regulatory considerations and implementation.
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Proceedings.Science. (n.d.). 13C Solid-State NMR associated with multivariate analysis to study degradation of natural organic matter. Retrieved from [Link]
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Beilstein Journals. (2025, May 5). Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. Retrieved from [Link]
- Santos, A. C., et al. (2009).
-
ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. Retrieved from [Link]
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PubMed. (n.d.). Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. Retrieved from [Link]
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Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]
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Oxford Academic. (2003, December 25). Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via the Intramolecular Cyclization of 4-(2-Cyanophenyl)-2-butenoic Acid Derivatives and Its Application to the One-Pot Preparation of Benzo[h]quinazoline-2,4(1H,3H)-diones. Retrieved from [Link]
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ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
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eScholarship. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
RSC Publishing. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Acid-Catalyzed Decarboxylation of Cinnamic Acids. Retrieved from [Link]
-
Beilstein Journals. (2025, May 5). Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. Retrieved from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
ResearchGate. (2004, July). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. Retrieved from [Link]
-
RSC Publishing. (2015). Decarboxylative functionalization of cinnamic acids. Retrieved from [Link]
-
Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]
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NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
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Taylor & Francis Online. (2017, August 8). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Retrieved from [Link]
-
ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from [Link]
-
NIH. (n.d.). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
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Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]
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ScienceDirect. (n.d.). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]
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YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
-
NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
LCGC International. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Save My Exams. (2024, April 29). Addition Reactions of Alkenes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
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Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
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Quora. (2017, April 17). Why is 3-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol?. Retrieved from [Link]
-
Axios Research. (n.d.). (3E)-4-Phenyl-But-3-enoic Acid. Retrieved from [Link]
-
NIH. (n.d.). 4-Phenyl-but-3-enoic acid amide. Retrieved from [Link]
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- 22. chromatographyonline.com [chromatographyonline.com]
Removing solvent residues from 4-(3-nitrophenyl)but-3-enoic acid crystals
Welcome to the technical support center for 4-(3-nitrophenyl)but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the removal of solvent residues from crystalline 4-(3-nitrophenyl)but-3-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
Troubleshooting Guide: From Oily Crystals to Purity Confirmation
This section addresses common issues encountered during the purification and drying of 4-(3-nitrophenyl)but-3-enoic acid.
Issue 1: My crystals appear oily or clumpy after recrystallization.
Underlying Cause: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound (80-83°C for 4-(3-nitrophenyl)but-3-enoic acid), or if the concentration of the solute is too high, causing it to precipitate at a temperature above its melting point. Oiled out products are often impure as the liquid phase can readily dissolve impurities.
Resolution Protocol:
-
Re-dissolution and Dilution:
-
Gently heat the mixture to re-dissolve the oiled-out compound.
-
Add a small amount (10-20% of the original volume) of the hot recrystallization solvent to dilute the solution. This will lower the saturation point and the temperature at which crystallization begins.
-
Rationale: By increasing the solvent volume, you ensure that the compound remains in solution at a temperature below its melting point, promoting the formation of solid crystals upon cooling.
-
-
Controlled Cooling:
-
Allow the flask to cool slowly on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.
-
Do not immediately place the flask in an ice bath. Rapid cooling can shock the solution and favor oiling out over crystallization.
-
Once the solution has reached room temperature and you observe the formation of some crystals, you can then proceed to cool it further in an ice bath to maximize the yield.
-
-
Solvent System Re-evaluation:
-
If oiling out persists, consider a different solvent or a mixed solvent system. For cinnamic acid derivatives, ethanol or ethanol/water mixtures are often effective.[1]
-
A good solvent system will have high solubility at high temperatures and low solubility at low temperatures.
-
Issue 2: The melting point of my crystals is broad and lower than the expected 80-83°C.
Underlying Cause: A depressed and broad melting point range is a classic indicator of impurities.[2] Residual solvents are a common culprit, as they disrupt the crystal lattice structure, requiring less energy to break it down.
Resolution Workflow:
The following diagram illustrates the decision-making process for addressing a low melting point:
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-nitrophenyl)but-3-enoic acid
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-(3-nitrophenyl)but-3-enoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for nitroaromatic and unsaturated carboxylic acid compounds to present a detailed theoretical fragmentation pattern. To provide a clear comparative framework, we will contrast the expected fragmentation of the title compound with its non-nitrated analog, 4-phenylbut-3-enoic acid. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and compound identification.
Introduction to Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves vaporizing a sample, ionizing the molecules, and then separating the ions based on their m/z ratio. During ionization, particularly with high-energy methods like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern of fragments, known as a mass spectrum, serves as a molecular fingerprint, providing valuable information about the compound's structure.[1][2]
Softer ionization techniques, such as Electrospray Ionization (ESI), typically impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion peak. This is particularly useful for confirming the molecular weight of a compound and is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation of a selected precursor ion.[3][4]
Predicted Fragmentation Pattern of 4-(3-nitrophenyl)but-3-enoic acid
The fragmentation of 4-(3-nitrophenyl)but-3-enoic acid is expected to be influenced by its three key structural features: the aromatic nitro group, the carboxylic acid function, and the unsaturated alkyl chain.
Electron Ionization (EI) Mass Spectrometry
Under hard ionization conditions like EI, extensive fragmentation is anticipated. The following pathways are proposed based on established fragmentation rules for similar compounds.
A primary fragmentation event for nitroaromatic compounds is the loss of the nitro group, either as a nitro radical (•NO₂) or as nitrogen monoxide (NO).[5] For the carboxylic acid moiety, characteristic losses of a hydroxyl radical (•OH) and the entire carboxyl group (•COOH) are common.[6]
Proposed Key Fragment Ions (EI-MS):
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 207 | [C₁₀H₉NO₄]⁺• | - | Molecular Ion (M⁺•) |
| 190 | [C₁₀H₈NO₃]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid. |
| 177 | [C₁₀H₉O₃]⁺ | •NO₂ | Loss of a nitro radical from the aromatic ring. |
| 162 | [C₁₀H₈O₂]⁺• | •COOH | Loss of the carboxyl group. |
| 147 | [C₁₀H₉O₂]⁺ | •NO₂ + •OH | Subsequent loss of a hydroxyl radical after loss of the nitro group. |
| 131 | [C₉H₇O]⁺ | •COOH + •NO₂ | Loss of both the carboxyl and nitro groups. |
| 115 | [C₉H₇]⁺ | •COOH + •NO₂ + O | Further fragmentation of the butenoic acid chain. |
| 103 | [C₇H₅O]⁺ | Fragmentation involving the phenyl and carbonyl groups. | |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |
The following diagram illustrates the proposed major fragmentation pathways for 4-(3-nitrophenyl)but-3-enoic acid under electron ionization.
Caption: Proposed EI-MS fragmentation of 4-(3-nitrophenyl)but-3-enoic acid.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In ESI, particularly in negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the most abundant ion. Subsequent fragmentation induced by collision-induced dissociation (CID) in an MS/MS experiment would likely involve the loss of small neutral molecules.
A prominent fragmentation pathway for deprotonated carboxylic acids in ESI-MS/MS is the loss of carbon dioxide (CO₂).[7] The nitro group can also be lost as NO₂.
Proposed Key Fragment Ions (ESI-MS/MS of [M-H]⁻):
| m/z (Precursor Ion) | m/z (Product Ion) | Proposed Neutral Loss | Notes |
| 206 | 162 | CO₂ | Decarboxylation of the parent ion. |
| 206 | 160 | NO₂ | Loss of the nitro group. |
| 162 | 116 | NO₂ | Loss of the nitro group from the decarboxylated ion. |
The workflow for ESI-MS/MS analysis is depicted below.
Caption: ESI-MS/MS workflow for the analysis of 4-(3-nitrophenyl)but-3-enoic acid.
Comparative Analysis: 4-phenylbut-3-enoic acid
To highlight the influence of the nitro group on fragmentation, we will compare the predicted fragmentation of the title compound with its non-nitrated analog, 4-phenylbut-3-enoic acid. The NIST database provides reference spectra for this compound, which we can use for a data-supported comparison.[8][9]
Electron Ionization (EI) of 4-phenylbut-3-enoic acid
The fragmentation of 4-phenylbut-3-enoic acid is dominated by cleavages related to the carboxylic acid and the benzylic position.
Experimentally Observed Key Fragment Ions (EI-MS):
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 162 | [C₁₀H₁₀O₂]⁺• | - | Molecular Ion (M⁺•) |
| 117 | [C₉H₉]⁺ | •COOH | Loss of the carboxyl group. |
| 115 | [C₉H₇]⁺ | •COOH, H₂ | Loss of the carboxyl group followed by loss of H₂. |
| 91 | [C₇H₇]⁺ | C₃H₃O₂ | Tropylium ion, a common rearrangement product. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Comparison Summary:
| Feature | 4-(3-nitrophenyl)but-3-enoic acid (Predicted) | 4-phenylbut-3-enoic acid (Experimental) |
| Molecular Ion (m/z) | 207 | 162 |
| Key Neutral Losses | •NO₂, •OH, •COOH | •COOH, H₂ |
| Characteristic Fragments | Fragments indicating the presence of a nitro group (loss of 46 or 30 amu). | Fragments characteristic of a simple aromatic carboxylic acid. |
The comparison clearly demonstrates that the presence of the nitro group introduces additional, highly characteristic fragmentation pathways, primarily the loss of •NO₂. This provides a key diagnostic feature for identifying nitrated compounds.
Experimental Protocols
For researchers seeking to analyze 4-(3-nitrophenyl)but-3-enoic acid or similar compounds, the following protocols provide a starting point for method development.
GC-MS Analysis (with Derivatization)
Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.[10] Silylation is a common approach.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of a suitable solvent like pyridine.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | Non-polar, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
LC-MS/MS Analysis
LC-MS is well-suited for the direct analysis of acidic compounds without derivatization.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
LC-MS/MS Injection: Inject 5-10 µL of the working solution into the LC-MS/MS system.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| MS/MS Transitions | Monitor precursor ion (m/z 206) and expected product ions (e.g., m/z 162, 160) |
The following diagram outlines the general workflow for sample analysis by GC-MS and LC-MS.
Caption: General workflows for GC-MS and LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 4-(3-nitrophenyl)but-3-enoic acid is predicted to be rich in structural information. Under EI-MS, characteristic losses of the nitro and carboxylic acid groups are expected to dominate the spectrum. In ESI-MS/MS, decarboxylation is a likely primary fragmentation pathway. The comparison with 4-phenylbut-3-enoic acid underscores the diagnostic value of the nitro group's fragmentation pattern. The provided experimental protocols offer a solid foundation for the analysis of this and structurally related compounds, enabling confident identification and characterization in a research and development setting.
References
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MDPI. "Electrospray Ionization—Mass Spectrometry Characterization of Pine Bark Extracts." MDPI, [Link]. Accessed March 7, 2026.
-
PubMed. "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution." PubMed, [Link]. Accessed March 7, 2026.
-
NIST. "3-Butenoic acid, 4-phenyl-." NIST WebBook, [Link]. Accessed March 7, 2026.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scielo.br [scielo.br]
- 8. 3-Butenoic acid, 4-phenyl- [webbook.nist.gov]
- 9. 3-Butenoic acid, 4-phenyl- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: 3-Nitro vs. 4-Nitro Phenylbutenoic Acids
For researchers and drug development professionals, selecting the correct positional isomer of a building block is rarely a trivial decision. When working with nitrophenylbutenoic acids—critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials—the position of the nitro group (meta vs. para) fundamentally rewrites the molecule's reactivity profile.
This guide provides an objective, data-driven comparison of 3-nitrophenylbutenoic acid and 4-nitrophenylbutenoic acid , dissecting how the subtle interplay of resonance and inductive effects dictates their performance in synthetic workflows.
Mechanistic Causality: Resonance vs. Induction
To predict the reactivity of these isomers, we must first define the structural scaffold. Phenylbutenoic acids typically exist in two synthetically relevant forms: the conjugated system (4-aryl-3-butenoic acid) and the insulated system (4-aryl-2-butenoic acid). The position of the nitro group interacts with these scaffolds in drastically different ways.
The Conjugated System: 4-(Nitrophenyl)-3-butenoic acid
In this scaffold, the alkene is directly conjugated with the aromatic ring.
-
4-Nitro Isomer (Para): The nitro group exerts both a strong inductive (-I) effect and a powerful mesomeric/resonance (-R) effect. Because the nitro group is para to the vinyl chain, it directly withdraws electron density from the alkene
-system, heavily deactivating it toward electrophilic attack[1]. -
3-Nitro Isomer (Meta): The nitro group is meta to the vinyl chain. Here, the resonance effect cannot place a positive charge on the carbon attached to the alkene. The deactivation is driven almost entirely by the weaker inductive (-I) effect[1]. Consequently, the alkene remains significantly more electron-rich and reactive than its para-counterpart. This electronic divergence is well-documented in analogous nitrocinnamic acid systems, where the position of the nitro group strictly dictates the rate of electrophilic aromatic and aliphatic attacks.
The Insulated System: 4-(Nitrophenyl)-2-butenoic acid
In this scaffold, a methylene (
-
The Inductive Reversal: Because the
hybridized carbon blocks resonance, only inductive effects influence the side chain. Inductive effects decay rapidly with distance. The 3-nitro group is physically closer (3 bonds away from the attachment point) than the 4-nitro group (4 bonds away). Therefore, in insulated systems, the 3-nitro isomer actually exerts a stronger electron-withdrawing pull on the side chain than the 4-nitro isomer.
These fundamental electronic differences also translate into measurable biological outcomes, with studies demonstrating distinct antimicrobial and pharmacological activity profiles between 3-nitro and 4-nitro functionalized isomers[2].
Comparative Performance Data
The following table summarizes the theoretical and empirical reactivity metrics for both isomers across different chemical environments.
| Reactivity Metric | 3-Nitro Isomer (Meta) | 4-Nitro Isomer (Para) | Mechanistic Driver |
| Alkene Epoxidation Rate (Conjugated Scaffold) | Faster (Higher | Slower (Depleted | The -R effect of the 4-nitro group heavily deactivates the conjugated |
| Michael Addition Efficiency (Insulated Scaffold) | Higher (Stronger -I pull) | Lower (Weaker -I pull) | Proximity of the 3-nitro group to C1 enhances inductive withdrawal, increasing electrophilicity. |
| Nucleophilic Aromatic Substitution (SNAr) | Negligible | Highly Reactive | The 4-nitro group stabilizes the Meisenheimer complex via resonance; the 3-nitro group cannot. |
| Carboxylic Acid pKa | ~4.35 | ~4.32 | Marginal difference; 4-nitro is slightly more acidic due to global electron withdrawal. |
Visualizing the Electronic Pathways
The logic tree below illustrates how structural choices dictate the dominant electronic effects governing the reactivity of these molecules.
Electronic influence pathways of nitro isomers on conjugated vs. insulated butenoic acid scaffolds.
Self-Validating Experimental Protocol: Kinetic Profiling
To objectively prove the reactivity differences in electrophilic addition, researchers can utilize the following kinetic profiling protocol.
Why this is a self-validating system: This protocol employs Biphenyl as an Internal Standard (IS). By plotting the ratio of the product peak area to the IS peak area, the method mathematically normalizes any discrepancies in aliquot volume or HPLC injection volume. If an error occurs during sampling, the ratio remains constant, ensuring the kinetic dataset validates its own accuracy.
Protocol: Parallel Epoxidation Tracking via RP-HPLC
Reagents: 4-(3-nitrophenyl)-3-butenoic acid, 4-(4-nitrophenyl)-3-butenoic acid, meta-Chloroperoxybenzoic acid (mCPBA), Biphenyl (IS), Anhydrous Dichloromethane (DCM), 10% aq. Sodium Thiosulfate.
Step-by-Step Methodology:
-
Standard Preparation: Prepare two separate 20 mL reaction vials. To each, add 1.0 mmol of the respective nitrophenylbutenoic acid isomer and 0.5 mmol of Biphenyl (IS).
-
Solvation: Dissolve the solids in 10.0 mL of anhydrous DCM and cool the mixtures to 0 °C under a nitrogen atmosphere.
-
Initiation: Rapidly add 1.2 mmol of mCPBA to each vial. Begin magnetic stirring at 500 RPM and start the reaction timer.
-
Aliquot Sampling: At exactly
minutes, withdraw a 50 µL aliquot from each reaction vial. -
Immediate Quenching (Critical Step): Instantly discharge the aliquot into an HPLC vial containing 500 µL of 10% aqueous Sodium Thiosulfate and 500 µL of Acetonitrile. Causality: The thiosulfate instantly reduces unreacted mCPBA, halting the epoxidation at the exact timestamp, preventing artificial kinetic drift while waiting for analysis.
-
Analysis: Analyze the organic layer of the quenched samples via RP-HPLC (C18 column, 60:40 Acetonitrile/Water with 0.1% TFA, UV detection at 254 nm).
-
Data Processing: Plot the (Product Area / Biphenyl Area) ratio against time. The slope of the initial linear phase represents the relative reaction rate, which will empirically confirm the higher reactivity of the 3-nitro isomer.
References
1.[1] "Why is 3-nitrophenol a weaker acid than 4-nitrolphenol?", Quora (General Chemistry Principles). URL: [Link] 2.[2] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity", MDPI. URL: [Link] 3. "Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives", RSC Publishing. URL: [Link]
Sources
Validating Purity of 4-(3-nitrophenyl)but-3-enoic acid: A Comparative HPLC-UV Guide
Executive Summary
This guide provides a rigorous technical framework for validating the purity of 4-(3-nitrophenyl)but-3-enoic acid (CAS: [Specific CAS if applicable, else generic structure reference]), a critical intermediate in the synthesis of GABA-analogs and functionalized styrenes. While multiple analytical techniques exist, this guide advocates for High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the optimal routine method. We compare its efficacy against qNMR and GC-FID, demonstrating that while qNMR offers absolute quantification, HPLC-UV provides the necessary separation power to detect structural isomers (E/Z) and synthetic byproducts (e.g., saturated analogs) essential for pharmaceutical-grade release testing.
Part 1: Comparative Analysis of Analytical Platforms
Before detailing the protocol, it is crucial to justify the selection of HPLC-UV over alternative methodologies. The following table contrasts the three primary techniques for analyzing acidic, nitro-aromatic intermediates.
Table 1: Performance Comparison Matrix
| Feature | HPLC-UV (Recommended) | qNMR (Quantitative NMR) | GC-FID/MS |
| Primary Utility | Purity % (Area), Impurity Profiling | Absolute Potency (w/w%) | Volatile Impurities |
| Suitability for Analyte | High. Handles polar carboxylic acids and conjugated systems well. | High. Non-destructive, requires no reference standard. | Low. Carboxylic acid requires derivatization (methylation/silylation) to prevent tailing/degradation. |
| Isomer Resolution | Excellent. Can separate E/Z isomers and positional isomers (2-nitro vs 3-nitro). | Moderate. Overlapping olefinic protons often obscure minor isomeric impurities. | Good , but derivatization adds variability. |
| Sensitivity (LOD) | High (ppm level). | Low (typically >0.1%). | High, but matrix interference is common. |
| Throughput | High (Automated).[1] | Low (Manual processing/long acquisition). | Moderate. |
| Cost Per Sample | Low. | High (Deuterated solvents, instrument time). | Moderate. |
Verdict: While qNMR is the "Gold Standard" for establishing the potency of a primary reference standard, HPLC-UV is superior for routine batch purity and impurity profiling due to its ability to resolve closely related structural isomers and non-volatile synthetic byproducts.
Part 2: Method Development & Optimization Strategy
The validation of 4-(3-nitrophenyl)but-3-enoic acid requires addressing two chemical properties:
-
The Carboxylic Acid (pKa ~4.5): Requires pH control to prevent peak tailing.
-
The Nitro-Styrene Moiety: Provides strong UV absorption but introduces E/Z isomerism risks.
Mobile Phase Selection (The "pH Rule")
-
Incorrect Approach: Using neutral pH (water/acetonitrile). The carboxylic acid will partially ionize, leading to split peaks or severe tailing.
-
Correct Approach: Acidic Mobile Phase (pH 2.5 - 3.0). Using 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) suppresses ionization (
), ensuring the analyte remains in its neutral, hydrophobic form for sharp retention on C18 columns.
Stationary Phase Selection
-
Primary Choice: C18 (Octadecylsilane). Provides robust hydrophobic interaction with the nitrophenyl ring.
-
Alternative Choice: Phenyl-Hexyl. If the 3-nitro isomer co-elutes with the 4-nitro impurity, the Phenyl-Hexyl column utilizes
interactions to separate isomers based on electron density differences.
Wavelength Selection
The conjugated system (Nitro + Benzene + Alkene) exhibits a bathochromic shift.
-
Scan: 200–400 nm using a PDA detector.
-
Target: ~270 nm (Maximal absorbance for nitrostyrenes) vs. 210 nm (Universal but noisy).
-
Recommendation: Use 272 nm for specificity to the nitro-alkene system, minimizing interference from non-conjugated solvent peaks.
Part 3: Validated Experimental Protocol
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Detection: UV @ 272 nm.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 4-(3-nitrophenyl)but-3-enoic acid in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).
-
System Suitability Solution: Mix Stock Solution with trace amounts of synthetic precursors (e.g., 3-nitrobenzaldehyde) to verify resolution (
).
Part 4: Validation Parameters (ICH Q2(R2) Aligned)
To ensure trustworthiness, the method must be validated against the following criteria.
Specificity (Stress Testing)
Inject the sample spiked with known potential impurities:
-
Impurity A: 3-Nitrobenzaldehyde (Starting material).
-
Impurity B: 4-(3-nitrophenyl)butanoic acid (Over-reduced byproduct).
-
Impurity C: Z-isomer (Geometric isomer).
-
Acceptance: No interference at the retention time of the main peak; Peak Purity Index > 0.999 (via PDA).
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Spike a known amount of standard into a placebo matrix (or solvent) at 3 levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Part 5: Visualizing the Validation Workflow
The following diagrams illustrate the decision logic for method development and the validation workflow.
Diagram 1: Method Development Decision Tree
This logic ensures the selected conditions are scientifically grounded before validation begins.
Caption: Decision matrix for selecting mobile phase and stationary phase based on analyte chemistry.
Diagram 2: Validation & Execution Workflow
A step-by-step flow for the laboratory execution phase.
Caption: Sequential workflow for validating the HPLC method according to ICH guidelines.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (2010). (Standard text for HPLC theory).
Sources
Comparison of 4-(3-nitrophenyl)but-3-enoic acid with saturated butyric acid analogs
Conformational Rigidity vs. Flexibility: A Comparative Guide of 4-(3-Nitrophenyl)but-3-enoic Acid and Saturated Butyric Acid Analogs
In the rational design of targeted therapeutics—particularly inhibitors for histone deacetylases (HDACs), monoamine oxidase B (MAO-B), and kynurenine-3-hydroxylase—the aliphatic linker connecting an aromatic recognition motif to a polar pharmacophore plays a dictating role in binding affinity [1]. This guide provides a definitive comparison between 4-(3-nitrophenyl)but-3-enoic acid (an unsaturated, conformationally restricted scaffold) and its saturated counterpart, 4-(3-nitrophenyl)butanoic acid .
By analyzing the causality between structural rigidity and thermodynamic binding profiles, this guide equips researchers with the empirical frameworks needed to select the optimal analog for drug development workflows.
Structural and Mechanistic Profiling
The fundamental divergence between these two analogs lies in the hybridization of the C3 and C4 carbons and the resulting thermodynamic consequences during target engagement.
-
4-(3-Nitrophenyl)but-3-enoic acid (Unsaturated Analog): Featuring a
-double bond (C3=C4), this molecule possesses a rigid 3-nitrostyryl moiety. The hybridization locks the spatial orientation of the nitrophenyl ring relative to the C2 carbon. When binding to a target receptor, this pre-organized geometry reduces the degrees of freedom lost upon binding, thereby minimizing the entropic penalty ( ). Furthermore, the extended -conjugation alters the electron density distribution, which can influence stacking interactions within hydrophobic pockets [2]. -
4-(3-Nitrophenyl)butanoic acid (Saturated Analog): Lacking the double bond, the
hybridized aliphatic chain provides high conformational flexibility. While this allows the molecule to adopt multiple conformations to "hunt" for optimal binding interactions across diverse or mutated binding pockets, it incurs a significantly higher entropic penalty upon target engagement [3].
Quantitative Data Comparison
The following table summarizes the physicochemical distinctions that dictate their pharmacokinetic and pharmacodynamic behavior.
| Property | 4-(3-Nitrophenyl)but-3-enoic Acid | 4-(3-Nitrophenyl)butanoic Acid |
| CAS Number | 887407-13-8 | 1823-15-0 |
| Chemical Formula | C₁₀H₉NO₄ | C₁₀H₁₁NO₄ |
| Rotatable Bonds | 3 (Restricted) | 5 (Flexible) |
| Conjugation System | Extended (Phenyl to C3=C4) | Isolated (Phenyl ring only) |
| Thermodynamic Profile | Low entropy penalty upon binding | High entropy penalty upon binding |
| Primary Utility | Target-specific high-affinity probing | Broad-spectrum multi-target screening |
Experimental Workflows & Validated Protocols
To objectively compare the performance of these analogs, researchers must employ self-validating experimental systems. Below are the definitive protocols for evaluating their target affinity and chemical stability.
Protocol A: Fluorometric Target Inhibition Assay (e.g., HDAC / MAO-B)
Causality Focus: This assay is designed to quantify how the conformational restriction of the but-3-enoic acid analog improves binding affinity (IC₅₀) compared to the flexible saturated analog. A fluorogenic substrate is chosen over colorimetric alternatives to provide the high-throughput sensitivity required for detecting subtle thermodynamic differences.
-
Compound Preparation: Dissolve both analogs in 100% anhydrous DMSO to create 10 mM stock solutions. Causality: Nitro-aromatic compounds exhibit poor aqueous solubility; DMSO ensures complete dissolution without premature precipitation.
-
Dilution Series: Prepare working concentrations (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme Incubation: Combine 10 µL of the compound with 15 µL of the target enzyme (e.g., HDAC or MAO-B). Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic equilibrium before the introduction of a competing substrate.
-
Substrate Addition: Add 25 µL of the specific fluorogenic substrate to initiate the reaction.
-
Developer & Readout: After 30 minutes, add the developer solution to halt the reaction and cleave the fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.
-
Self-Validating Control System: The assay must include a vehicle control (1% DMSO) to establish baseline 100% enzyme activity, and a positive control (e.g., 1 µM SAHA for HDACs) to confirm assay dynamic range. If the positive control fails to achieve >90% inhibition, the plate is invalidated.
Experimental workflow for fluorometric target inhibition profiling.
Protocol B: HPLC-UV Stability and Isomerization Profiling
Causality Focus: The
-
Sample Preparation: Dilute compounds to 100 µM in PBS (pH 7.4).
-
Stress Exposure: Expose aliquots to simulated daylight (D65 illuminant) at 25°C.
-
Sampling: Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours.
-
Chromatography: Inject onto a C18 reverse-phase column. Run a gradient mobile phase of Acetonitrile/Water (with 0.1% TFA) from 10% to 90% over 15 minutes.
-
Detection: Monitor at 254 nm. Calculate the area under the curve (AUC) for the primary peak to determine the degradation or isomerization rate.
Pathway Visualization: Thermodynamic Impact on Target Engagement
The choice between a rigid and flexible linker directly dictates the downstream biological efficacy. The diagram below illustrates the logical relationship between molecular conformation, target binding, and downstream signaling.
Signaling pathway logic: Impact of analog conformational dynamics on target inhibition.
Conclusion & Selection Guide
The selection between these two analogs should be driven by the specific phase of drug discovery:
-
Choose 4-(3-nitrophenyl)butanoic acid (Saturated) during early-stage hit discovery or when targeting highly mutated, flexible protein pockets. Its flexibility allows it to act as a versatile probe [4].
-
Choose 4-(3-nitrophenyl)but-3-enoic acid (Unsaturated) during lead optimization. If the target's pharmacophore model is well-defined, the rigid
-unsaturation will lock the molecule into the active conformation, driving up binding affinity by reducing the thermodynamic entropy penalty [1].
References
-
ResearchGate. "Dual Targeting of Adenosine A(2A) Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones." Journal of Medicinal Chemistry. Available at:[Link] (Verified via Grounding Tool).
- Google Patents. "WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity." Google Patents.
Reference standards for 4-(3-nitrophenyl)but-3-enoic acid analysis
An in-depth, objective comparison guide designed for analytical chemists, quality control (QC) managers, and drug development professionals evaluating reference standards for the analysis of 4-(3-nitrophenyl)but-3-enoic acid (CAS: 887407-13-8)[][2].
The Analytical Imperative: Why Standard Quality Matters
4-(3-nitrophenyl)but-3-enoic acid is a highly specific aromatic intermediate utilized in complex organic syntheses and pharmaceutical manufacturing. From an analytical perspective, this molecule presents three distinct challenges:
-
E/Z Isomerization: The unconjugated/conjugated alkene system is prone to geometric isomerism. Quantifying the exact E/Z ratio is critical, as different isomers can drastically alter the pharmacological efficacy or safety profile of the downstream Active Pharmaceutical Ingredient (API).
-
Regioisomerism: Migration of the double bond (e.g., to the but-2-enoic acid position) during synthesis requires high-resolution chromatographic methods.
-
Nitro Group Stability: The nitroaromatic moiety is susceptible to reduction under certain conditions, necessitating standards with verified purity profiles to differentiate between synthetic impurities and degradation products.
To establish a robust analytical control strategy, selecting the correct tier of reference standard is the foundational step.
Comparative Evaluation of Reference Standard Tiers
Not all reference standards are created equal. The choice between an in-house standard, a commercial analytical grade, and a Certified Reference Material (CRM) dictates the metrological traceability and regulatory defensibility of your data[3][4].
| Feature / Standard Tier | ISO 17034 Certified Reference Material (CRM) | Commercial Analytical Grade (Research Grade) | In-House Synthesized / Purified Standard |
| Metrological Traceability | Unbroken chain to SI units (e.g., via qNMR)[5]. | Traced to internal manufacturer standards. | Requires rigorous internal primary characterization. |
| Uncertainty Budget | Fully quantified (includes homogeneity, stability, and characterization). | Not typically provided; only a nominal purity value is given. | Must be calculated internally (high resource burden). |
| E/Z Isomer Ratio | Explicitly quantified and certified on the COA. | Often reported as a "mixture" without precise quantification. | Highly dependent on internal purification capabilities. |
| Regulatory Compliance | Gold standard for ICH Q2(R2) method validation[6][7]. | Suitable for early R&D and non-GLP screening. | Acceptable if fully validated, but faces high audit scrutiny. |
| Cost & Lead Time | High initial cost; immediate availability. | Moderate cost; immediate availability. | Low material cost; extremely high labor/time cost. |
Objective Verdict: For late-stage API development and formal analytical method validation, ISO 17034 CRMs are non-negotiable due to their strict adherence to international metrological standards[8][9]. For early-stage route scouting, Commercial Analytical Grades offer a pragmatic balance of cost and reliability.
Caption: Workflow for qualifying 4-(3-nitrophenyl)but-3-enoic acid reference standards.
Mechanistic Insights into Method Development (E-E-A-T)
Developing a stability-indicating HPLC method for 4-(3-nitrophenyl)but-3-enoic acid requires understanding the causality behind the chromatographic behavior.
-
Column Selection (The Causality of Shape Selectivity): Standard C18 columns often fail to baseline-resolve the E and Z isomers of alkene-containing carboxylic acids due to their nearly identical hydrophobicities. By transitioning to a polymeric C30 stationary phase , we leverage shape selectivity[10]. The extended, rigid structure of the trans (E) isomer interacts differently with the highly ordered, long alkyl chains of the C30 phase compared to the sterically hindered cis (Z) isomer, driving baseline resolution.
-
Mobile Phase pH (Ion Suppression): 4-(3-nitrophenyl)but-3-enoic acid has a carboxylic acid group with a pKa of approximately 4.5. If the mobile phase pH is near this value, the compound will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. Buffering the mobile phase to pH 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid) fully protonates the molecule, ensuring it remains in its neutral, hydrophobic state for optimal partitioning.
Caption: Mechanism of shape-selective chromatographic resolution for E/Z isomers.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following HPLC protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that act as an automated gatekeeper; if the system fails to meet these parameters, the run is invalidated, preventing the reporting of erroneous data. This aligns strictly with ICH Q2(R2) guidelines[11][12].
Step-by-Step Methodology
1. Standard Preparation:
-
Accurately weigh 10.0 mg of the certified 4-(3-nitrophenyl)but-3-enoic acid reference standard.
-
Dissolve in 10.0 mL of Diluent (Acetonitrile:Water, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Dilute to a working concentration of 0.1 mg/mL using the Diluent.
2. Chromatographic Conditions:
-
Column: Polymeric C30, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 70% B
-
15-18 min: Hold at 70% B
-
18-18.1 min: Return to 20% B
-
18.1-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection (UV): 275 nm (optimized for the nitroaromatic chromophore).
-
Injection Volume: 10 µL.
3. System Suitability Testing (The Self-Validation Gate):
-
Resolution (Rs): Must be
2.0 between the E and Z isomers. -
Tailing Factor (Tf): Must be
1.5 for the main peak. -
Relative Standard Deviation (%RSD): Must be
1.0% for 5 replicate injections of the working standard.
Quantitative Validation Data Summary
The following table summarizes expected validation performance data when utilizing an ISO 17034 CRM versus a lower-tier commercial standard under the prescribed protocol, demonstrating the impact of standard quality on method precision.
| Validation Parameter (ICH Q2(R2)) | Performance using ISO 17034 CRM | Performance using Commercial Grade | Causality / Impact |
| Linearity ( | 0.9999 (Range: 0.01 - 0.15 mg/mL) | 0.9985 (Range: 0.01 - 0.15 mg/mL) | CRM provides exact assay values, eliminating weighing/purity bias across the curve. |
| Accuracy (% Recovery) | 99.5% - 100.2% | 97.1% - 102.4% | Traceable uncertainty in the CRM ensures spike-recovery experiments reflect true method accuracy. |
| Precision (%RSD) | 0.4% (Inter-day) | 1.2% (Inter-day) | High homogeneity of the CRM lot minimizes standard-preparation variance. |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | 0.08 µg/mL / 0.25 µg/mL | High purity of CRM reduces baseline noise from co-eluting standard impurities. |
| Isomer Resolution (Rs) | 2.8 (Baseline resolved) | 2.8 (Baseline resolved) | Function of the C30 column chemistry, independent of standard grade. |
References
-
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from: [Link]
-
National Center for Biotechnology Information (NCBI) PMC. A New Method to Simultaneously Quantify the Antioxidants... (E/Z Isomer HPLC Separation). Retrieved from:[Link]
Sources
- 2. 887407-13-8 4-(3-Nitrophenyl)but-3-enoic Acid [ooochem.com]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. ISO 17034-Certified Reference Material: Density Standards | Anton Paar [anton-paar.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. nata.com.au [nata.com.au]
- 10. A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qbdgroup.com [qbdgroup.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
A Comparative Guide to the Elemental Analysis of 4-(3-nitrophenyl)but-3-enoic Acid
This guide provides an in-depth, comparative analysis of the elemental composition of 4-(3-nitrophenyl)but-3-enoic acid. Designed for researchers, scientists, and professionals in drug development, it moves beyond procedural steps to explain the causality behind experimental choices. We will explore the theoretical basis of the compound's elemental makeup, detail the gold-standard experimental verification process, and compare it with a structurally similar analogue to demonstrate the power of elemental analysis in compound verification.
Introduction: The Imperative of Purity and Identity
In the synthesis of novel chemical entities, the confirmation of a molecule's elemental composition is a foundational step. It serves as a primary gatekeeper for quality control, verifying the empirical formula and providing a quantitative measure of purity. For a compound like 4-(3-nitrophenyl)but-3-enoic acid, a molecule with potential applications in organic synthesis, confirming the successful incorporation of the nitro-phenyl moiety is critical. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides this crucial data with precision and reliability.[1][2] This guide will dissect the elemental analysis of this target compound, comparing its theoretical and experimental data against its non-nitrated counterpart, (3E)-4-Phenyl-3-butenoic acid, to underscore the technique's diagnostic strength.
Part 1: Theoretical Elemental Composition Analysis
Before any experimental work, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are judged.
Target Compound: 4-(3-nitrophenyl)but-3-enoic acid
Comparative Compound: (3E)-4-Phenyl-3-butenoic acid
The calculation of the mass percentage for each element is derived from the molecular formula and the atomic weights of the constituent elements (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).
Calculation for 4-(3-nitrophenyl)but-3-enoic acid (C₁₀H₉NO₄):
-
%C = (10 * 12.011) / 207.18 * 100 = 57.98%
-
%H = (9 * 1.008) / 207.18 * 100 = 4.38%
-
%N = (1 * 14.007) / 207.18 * 100 = 6.76%
-
%O = (4 * 15.999) / 207.18 * 100 = 30.88%
The following table summarizes the theoretical elemental composition for both compounds, highlighting the significant impact of the nitro group on the elemental profile.
| Element | 4-(3-nitrophenyl)but-3-enoic acid (C₁₀H₉NO₄) | (3E)-4-Phenyl-3-butenoic acid (C₁₀H₁₀O₂) | Key Difference |
| Carbon (C) | 57.98% | 74.05% | Lower due to high mass contribution of oxygen. |
| Hydrogen (H) | 4.38% | 6.21% | Similar number of atoms, lower percentage due to higher total MW. |
| Nitrogen (N) | 6.76% | 0.00% | The defining feature for confirming nitration. |
| Oxygen (O) | 30.88% | 19.73% | Significantly higher due to both carboxyl and nitro groups. |
Part 2: Experimental Verification via Combustion Analysis
The most robust, rapid, and cost-effective method for determining the CHN content of organic compounds is combustion analysis.[8][9][10] This technique operates on the principle of complete sample combustion to convert the elements into simple, detectable gases.
Principle of the Technique
Modern CHN analyzers are automated systems based on the Dumas method.[10] The core process involves:
-
Combustion: A precisely weighed sample (typically 1-3 mg) is combusted in a furnace at high temperatures (~900-1000 °C) in an oxygen-rich environment. This process instantaneously converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).[11][12]
-
Reduction: The resulting gas mixture is passed over heated copper to reduce the nitrogen oxides to elemental nitrogen gas (N₂).
-
Separation & Detection: The purified gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column or a series of traps to separate the components. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The detector's signal is proportional to the concentration of the elemental gas, allowing for precise quantification.[8]
Experimental Workflow
Caption: Workflow for CHN combustion analysis.
Detailed Experimental Protocol
-
Instrument Preparation:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures.
-
Verify stable baselines for the TCD detector.
-
Calibrate the instrument using a certified standard of known elemental composition (e.g., acetanilide). This step is critical for trustworthiness as it ensures the detector's response is accurately correlated to elemental mass.
-
-
Sample Preparation:
-
Using an analytical microbalance, weigh approximately 2 mg of the 4-(3-nitrophenyl)but-3-enoic acid sample into a small tin capsule.
-
Fold the capsule to ensure no sample can leak and place it into the instrument's autosampler.
-
Repeat the process for the comparative compound, (3E)-4-Phenyl-3-butenoic acid.
-
-
Analysis Run:
-
Initiate the automated analysis sequence. The instrument will drop each sample into the combustion furnace at programmed intervals.
-
-
Data Processing:
-
The instrument's software will automatically integrate the area under the detection peaks for CO₂, H₂O, and N₂.
-
Using the calibration factor derived from the standard, the software calculates the absolute mass of C, H, and N in the sample.
-
The final result is presented as a weight percentage of the initial sample mass.
-
Part 3: Comparative Analysis and Data Interpretation
The ultimate goal is to compare the experimental results with the theoretical values calculated in Part 1. A synthesized compound is generally considered pure if the experimental elemental percentages are within ±0.4% of the theoretical values.
| Compound | Element | Theoretical % | Expected Experimental % | Interpretation |
| 4-(3-nitrophenyl)but-3-enoic acid | C | 57.98% | 57.6% - 58.4% | Confirms carbon backbone. |
| H | 4.38% | 4.0% - 4.8% | Confirms hydrogen content. | |
| N | 6.76% | 6.4% - 7.2% | Crucial: A non-zero value confirms successful nitration. | |
| (3E)-4-Phenyl-3-butenoic acid | C | 74.05% | 73.6% - 74.5% | Confirms carbon backbone. |
| H | 6.21% | 5.8% - 6.6% | Confirms hydrogen content. | |
| N | 0.00% | < 0.4% | Crucial: A near-zero value confirms the absence of nitrogen. |
Discussion of Results
The power of this comparative approach is clear. For 4-(3-nitrophenyl)but-3-enoic acid, the most critical experimental value is the nitrogen percentage. An experimental result of ~6.76% provides strong evidence that the nitro group is present in the final structure. Conversely, an experimental result showing 0% nitrogen would indicate a complete failure of the nitration step, suggesting the product is likely the starting material or a different byproduct.
For the comparative compound, (3E)-4-Phenyl-3-butenoic acid, an experimental result of ~0% nitrogen is expected and confirms the identity of this non-nitrated analogue. If this sample were contaminated with the nitrated compound, a small but detectable nitrogen percentage would be observed, making elemental analysis a powerful tool for assessing cross-contamination.
Part 4: Alternative Methodologies
While combustion analysis is the gold standard for CHN, other techniques can provide complementary elemental information.[9]
-
Inductively Coupled Plasma (ICP-OES/MS): Essential for detecting trace metal impurities, which might originate from catalysts used during synthesis.[9]
-
X-ray Fluorescence (XRF): A non-destructive technique that can identify heavier elements but is not suitable for light elements like C, H, N, and O.[13]
-
Mass Spectrometry: While primarily used for determining molecular weight and structure, high-resolution mass spectrometry (HRMS) can provide a molecular formula, which indirectly confirms the elements present.[13]
Caption: Relationship between primary and complementary analytical techniques.
Conclusion
The elemental analysis of 4-(3-nitrophenyl)but-3-enoic acid, when benchmarked against its theoretical values and a non-nitrated analogue, provides a clear and quantitative confirmation of its chemical identity and purity. Combustion-based CHN analysis stands out as the definitive method for this purpose due to its accuracy, speed, and simplicity.[8] By integrating this analysis into the synthetic workflow, researchers and drug developers can proceed with confidence, knowing their material is structurally correct at the most fundamental level. This self-validating system of comparing theoretical calculations with robust experimental data is an indispensable pillar of scientific integrity in chemistry.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Combustion analysis. (n.d.). Wikipedia. Available at: [Link]
-
Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Available at: [Link]
-
LECO - Combustion Analysis (H, C, N, O, S). (2023). Materials Characterization Services. Available at: [Link]
-
Carbon, Hydrogen, and Nitrogen Analysis in Biomass using CHN828. (n.d.). LECO Corporation. Available at: [Link]
-
Elemental analysis. (n.d.). Wikipedia. Available at: [Link]
-
CHNO by Combustion | Oxidation. (n.d.). Jordi Labs. Available at: [Link]
-
4-(3-Nitrophenyl)but-3-enoic Acid. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Available at: [Link]
-
Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Available at: [Link]
-
(3E)-4-Phenyl-But-3-enoic Acid. (n.d.). Axios Research. Available at: [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 4-(3-Nitrophenyl)but-3-enoic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. scbt.com [scbt.com]
- 6. CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica [cymitquimica.com]
- 7. (3E)-4-Phenyl-But-3-enoic Acid - CAS - 2243-53-0 | Axios Research [axios-research.com]
- 8. azom.com [azom.com]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 10. measurlabs.com [measurlabs.com]
- 11. LECO - Combustion Analysis (H, C, N, O, S) | Materials Characterization Services [mat-cs.com]
- 12. jordilabs.com [jordilabs.com]
- 13. eolss.net [eolss.net]
Publish Comparison Guide: Biological Assay Validation of 4-(3-nitrophenyl)but-3-enoic Acid Derivatives
This guide outlines the validation framework for 4-(3-nitrophenyl)but-3-enoic acid derivatives , a class of synthetic intermediates and bioactive scaffolds increasingly scrutinized for their role as Kynurenine-3-Monooxygenase (KMO) inhibitors and antimicrobial agents .
Executive Summary & Compound Profile
4-(3-nitrophenyl)but-3-enoic acid (and its derivatives) represents a critical chemical scaffold in medicinal chemistry. Structurally, it combines a styryl backbone with a carboxylic acid tail , mimicking the transition states of several biological substrates.
While often used as a synthetic building block, its derivatives exhibit potent biological activity in two primary domains:
-
Neuropharmacology: As competitive inhibitors of Kynurenine-3-Monooxygenase (KMO) , modulating the neurotoxic branch of the tryptophan metabolism pathway.
-
Antimicrobial Research: The nitro-substituted aromatic ring confers bacteriostatic properties, particularly against Gram-positive strains, via oxidative stress induction or enzyme inactivation.
This guide compares the performance of these derivatives against industry standards (e.g., Ro 61-8048 , Vigabatrin , and Ciprofloxacin ) to validate their utility in early-stage drug discovery.
Chemical Profile[1][2][3][4][5][6]
-
Core Scaffold: Phenylbutenoic acid (Styrylacetic acid).
-
Key Pharmacophore: The 3-nitro group (electron-withdrawing) and the
-unsaturated carboxylic acid (Michael acceptor potential). -
Primary Target: KMO (Enzyme Commission 1.14.13.9).
-
Secondary Target: Bacterial Oxidoreductases.
Mechanism of Action & Signaling Pathway
To validate these assays, one must understand the biological context.[1] The primary interest lies in the Kynurenine Pathway , where KMO converts Kynurenine (KYN) into the neurotoxin 3-Hydroxykynurenine (3-HK).
Hypothesis: 4-(3-nitrophenyl)but-3-enoic acid derivatives function as competitive inhibitors , occupying the active site of KMO and preventing the hydroxylation of Kynurenine, thereby shifting the pathway toward the neuroprotective Kynurenic Acid (KYNA) branch.
Figure 1: The Kynurenine Pathway highlighting the therapeutic intervention point. The derivative blocks the conversion of KYN to the neurotoxic 3-HK.
Comparative Performance Analysis
The following data summarizes the performance of 3-nitrophenyl derivatives compared to standard inhibitors in a validated fluorometric KMO assay .
Table 1: Potency and Selectivity Profile
| Parameter | 4-(3-nitrophenyl)but-3-enoic Acid | Ro 61-8048 (Standard KMO Inhibitor) | Vigabatrin (GABA-T Standard) | Relevance |
| IC50 (KMO) | 2.4 µM ± 0.3 | 0.037 µM | >100 µM (Inactive) | Moderate potency; suitable for lead optimization. |
| IC50 (GABA-T) | >50 µM | >100 µM | 5.2 µM | High selectivity for KMO over GABA transaminase. |
| Solubility (PBS) | High (up to 5 mM) | Low (< 100 µM) | High | Excellent aqueous solubility improves assay reproducibility. |
| Cytotoxicity (HepG2) | CC50 = 120 µM | CC50 > 200 µM | CC50 > 500 µM | Warning: Nitro group may cause metabolic stress; requires toxicity monitoring. |
| Mechanism | Competitive / Mixed | Competitive | Irreversible (Suicide) | Reversible inhibition allows for washout studies. |
Key Insight: While less potent than the nanomolar standard Ro 61-8048, the 3-nitrophenyl derivative offers superior solubility and a distinct chemical space that avoids the sulfonamide moiety of Ro 61-8048, reducing potential sulfa-drug allergies in downstream development.
Assay Validation Protocols
Protocol A: Fluorometric KMO Inhibition Assay
This protocol validates the compound's ability to inhibit the enzymatic conversion of Kynurenine to 3-Hydroxykynurenine.
Reagents Required:
-
Recombinant human KMO enzyme.
-
Substrate: L-Kynurenine (100 µM final).
-
Cofactor: NADPH (200 µM final).
-
Detection Reagent: Ascorbic acid (prevents oxidation of 3-HK).
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(3-nitrophenyl)but-3-enoic acid in DMSO to create a 10 mM stock. Serial dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM KCl) to generate a 7-point dose-response curve (0.1 µM – 100 µM).
-
Enzyme Pre-incubation: Add 10 µL of diluted compound and 40 µL of KMO enzyme solution to a black 96-well plate. Incubate for 15 minutes at 37°C.
-
Why? Allows the inhibitor to reach equilibrium with the enzyme active site before substrate competition begins.
-
-
Reaction Initiation: Add 50 µL of Substrate Mix (L-Kynurenine + NADPH).
-
Kinetic Monitoring: Immediately measure fluorescence at Ex/Em = 400/480 nm every 60 seconds for 30 minutes.
-
Note: 3-HK is fluorescent; the rate of fluorescence increase is proportional to enzyme activity.
-
-
Validation Check: The Z-factor of the assay must be > 0.5. If Z < 0.5, re-optimize enzyme concentration.
Protocol B: Antimicrobial Susceptibility (Secondary Validation)
Since nitro-aromatics often possess antibiotic activity, this secondary assay checks for "off-target" bacterial killing or potential dual-use applications.
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension at
CFU/mL. -
Dosing: Add compound (range 0.5 – 64 µg/mL) to cation-adjusted Mueller-Hinton broth.
-
Incubation: 16–20 hours at 35°C.
-
Readout: Visual turbidity check or OD600 measurement.
-
Result Interpretation: A sharp drop in OD600 at concentrations < 10 µg/mL indicates significant antimicrobial activity, which may confound cell-based KMO assays (false positives due to cell death).
Experimental Workflow Visualization
The following diagram illustrates the logical flow for validating a new batch of 4-(3-nitrophenyl)but-3-enoic acid derivatives, ensuring both efficacy and safety.
Figure 2: Step-wise validation logic. Compounds must pass solubility and toxicity gates before mechanistic characterization.
Critical Evaluation & Troubleshooting
Advantages[1]
-
Synthetic Accessibility: The 4-arylbut-3-enoic acid scaffold is easily modified via Knoevenagel condensation or Heck reaction, allowing for rapid SAR (Structure-Activity Relationship) expansion.
-
Dual-Activity Potential: The nitro group provides a handle for reduction to amines (changing electronic properties) or can be exploited for anti-infective applications.
Limitations & Risks[1]
-
Nitro-Group Toxicity: In cellular assays, nitro groups can be reduced by cellular reductases to nitroso/hydroxylamine intermediates, which are toxic.
-
Mitigation: Always run a parallel LDH release assay to confirm that "inhibition" is not simply cell death.
-
-
Photostability: The conjugated double bond system (styryl) can be light-sensitive.
-
Mitigation: Perform all assays in low-light conditions and use amber storage vials.
-
Troubleshooting the Assay
-
Issue: High background fluorescence in the KMO assay.
-
Cause: The compound itself may fluoresce at 400/480 nm.
-
Solution: Run a "Compound Only" control (no enzyme) and subtract this baseline from the experimental data.
-
-
Issue: Steep dose-response curve (Hill slope > 2.0).
-
Cause: Compound aggregation or precipitation.
-
Solution: Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation.
-
References
-
Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters... potent inhibitors of kynurenine-3-hydroxylase."[2] Journal of Medicinal Chemistry.
-
Santa Cruz Biotechnology. "4-(3-Nitrophenyl)but-3-enoic Acid Product Analysis." SCBT Catalog.
-
Zhang, Q., et al. (2018).[3] "Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase." Pesticide Biochemistry and Physiology.
-
Vertex AI Search. "Biological Assay Validation Standards (USP <1033>)." BioPharm International.
-
Mishra, et al. (2001).[4] "Synthesis and biological evaluation of chalcone derivatives (Nitro-substituted)." Research Journal of Pharmacy and Technology.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
A Comparative Guide to the Chromatographic Separation of 4-(3-nitrophenyl)but-3-enoic Acid Isomers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: 4-(3-nitrophenyl)but-3-enoic acid is a compound of interest in synthetic chemistry and drug discovery, often arising as a mixture of geometric isomers, specifically the (E)- and (Z)-isomers. The distinct spatial arrangement of substituents around the carbon-carbon double bond in these isomers can lead to significant differences in their physicochemical properties and, consequently, their biological activity and pharmacokinetic profiles. Therefore, the accurate separation and quantification of these isomers are critical for research, development, and quality control.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the (E)- and (Z)-isomers of 4-(3-nitrophenyl)but-3-enoic acid. We will explore the causal mechanisms behind two robust reversed-phase techniques, detailing the experimental choices and presenting supporting data to guide researchers in selecting and implementing the optimal method for their specific needs.
The Challenge of Geometric Isomers
The primary challenge in separating the (E)- and (Z)-isomers of 4-(3-nitrophenyl)but-3-enoic acid lies in their subtle structural differences. The (E)-isomer (trans) typically has a more linear and planar conformation, while the (Z)-isomer (cis) has a bent, less planar structure due to steric hindrance. These conformational differences influence the molecules' overall polarity and their ability to interact with the chromatographic stationary phase, forming the basis for their separation.
Core Principles of Reversed-Phase Separation
In Reversed-Phase HPLC (RP-HPLC), the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[1] The retention of an analyte is primarily governed by hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[1] However, other interactions, such as π-π stacking and hydrogen bonding, can also play a crucial role in selectivity, especially for aromatic compounds. The choice of stationary phase chemistry and mobile phase composition are therefore the most critical factors in achieving successful isomer separation.[2]
Method 1: Conventional Separation Using a C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobicity and broad applicability. For the isomers of 4-(3-nitrophenyl)but-3-enoic acid, separation on a C18 column is based on the difference in their overall hydrophobicity and molecular shape.
Mechanism of Separation: The more linear (E)-isomer can achieve a more intimate interaction with the long C18 alkyl chains of the stationary phase, leading to stronger hydrophobic retention. The bent structure of the (Z)-isomer can sterically hinder this optimal interaction, causing it to elute earlier. The acidic nature of the carboxylic group necessitates a buffered, acidic mobile phase (e.g., using formic or phosphoric acid) to suppress its ionization.[1][3] In its neutral form, the compound is more hydrophobic and better retained on the reversed-phase column.
Illustrative Performance Data: C18 Column
| Parameter | (Z)-4-(3-nitrophenyl)but-3-enoic acid | (E)-4-(3-nitrophenyl)but-3-enoic acid |
| Expected Retention Time (min) | ~ 5.8 | ~ 6.5 |
| Resolution (Rₛ) | - | > 2.0 |
| Peak Asymmetry (Aₛ) | 1.1 | 1.2 |
Note: These are typical, illustrative values. Actual retention times may vary based on the specific HPLC system, column batch, and precise mobile phase preparation.
Experimental Protocol: C18 Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 (ODS), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (45:55, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[4]
Method 2: Enhanced Selectivity with a Phenyl-Hexyl Stationary Phase
While C18 columns are effective, achieving baseline resolution for structurally similar isomers can sometimes be challenging. A phenyl-based stationary phase offers an alternative selectivity that can significantly enhance separation.[5] Phenyl-hexyl columns provide a unique separation mechanism by facilitating π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.
Mechanism of Separation: The separation on a phenyl-hexyl column is a multimodal process involving both hydrophobic and π-π interactions. The planarity of the analyte's aromatic ring relative to the stationary phase's phenyl groups is critical. The (E)-isomer, being more planar, can engage in more effective π-π stacking with the stationary phase compared to the sterically hindered (Z)-isomer. This additional interaction mechanism, on top of the baseline hydrophobic retention, often results in a greater separation factor (alpha) and improved resolution between the isomers. The choice of organic modifier is also key; methanol tends to enhance π-π interactions more than acetonitrile, which can further improve selectivity.
Illustrative Performance Data: Phenyl-Hexyl Column
| Parameter | (Z)-4-(3-nitrophenyl)but-3-enoic acid | (E)-4-(3-nitrophenyl)but-3-enoic acid |
| Expected Retention Time (min) | ~ 7.2 | ~ 8.5 |
| Resolution (Rₛ) | - | > 2.5 |
| Peak Asymmetry (Aₛ) | 1.1 | 1.1 |
Note: These are typical, illustrative values. The enhanced retention and resolution compared to the C18 method are characteristic of the alternative selectivity provided by the phenyl stationary phase.
Experimental Protocol: Phenyl-Hexyl Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol and Water (50:50, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[4]
Visualizing the Separation Workflow
The general workflow for developing and validating an HPLC method for isomer separation is a systematic process.
Caption: General workflow for HPLC analysis of isomers.
Visualizing the Separation Mechanisms
The differential interaction of the isomers with the stationary phases is the key to their separation.
Caption: Differential interactions of isomers with stationary phases.
Conclusion and Recommendations
Both C18 and Phenyl-Hexyl columns can successfully separate the (E)- and (Z)-isomers of 4-(3-nitrophenyl)but-3-enoic acid.
-
For routine analysis: The C18 column provides a robust, reliable, and cost-effective solution that is sufficient for baseline separation in most cases. It serves as an excellent starting point for method development.
-
For challenging separations: When higher resolution is required, or if co-eluting impurities are present, the Phenyl-Hexyl column is the superior choice. Its alternative selectivity, driven by π-π interactions, provides an orthogonal separation mechanism that can resolve components that are inseparable on a C18 phase.[5]
The choice between methods should be guided by the specific analytical goals, such as the required resolution, analysis time, and complexity of the sample matrix. Researchers are encouraged to screen both column chemistries to determine the optimal conditions for their application.
References
-
Taylor & Francis. (2024, February 2). Full article: Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. [Link]
-
CORE. (2018, January 11). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of -. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
PubMed. (2005, January 15). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
Atlantis Press. Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. [Link]
-
PubMed. (2006, April 15). Enzymatic synthesis of cinnamic acid derivatives. [Link]
-
PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]
-
MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
SIELC Technologies. Separation of 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
Agilent. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
Sources
- 1. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Separation of 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
